Lanthanum(III) nitrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXNISCLWTJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LaN3O9+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |
| Record name | Lanthanide nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-59-9 | |
| Record name | Lanthanide nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis Methodologies and Advanced Preparation Techniques for Lanthanum Iii Nitrate and Its Derivatives
Solution-Phase Synthesis Routes
Solution-phase synthesis represents a versatile and widely employed approach for the preparation of lanthanum(III) nitrate (B79036). These methods offer excellent control over stoichiometry and can be adapted to produce a range of product forms, from bulk crystals to nanoscale materials.
Precipitation is a common and straightforward method for obtaining crystalline lanthanum(III) nitrate. This typically involves the reaction of a lanthanum salt with a nitrate source in a solution, followed by controlled crystallization.
One of the most prevalent techniques is the co-precipitation method, which often utilizes lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃) as the starting material and nitric acid (HNO₃) as the nitrate source. evitachem.com The reaction with lanthanum oxide is an acid-base reaction that yields this compound and water. wikipedia.org The process involves dissolving the lanthanum precursor in nitric acid, often with gentle heating and stirring to ensure complete dissolution. researchgate.net Following the reaction, the resulting solution is concentrated through slow evaporation, typically at temperatures between 60–70°C over several weeks, to induce crystallization and yield the hexahydrate form, La(NO₃)₃·6H₂O. Careful control of supersaturation is crucial to prevent the formation of amorphous precipitates.
Alternatively, lanthanum carbonate can be used, which offers a less exothermic reaction compared to the oxide, enhancing safety. In this method, lanthanum carbonate is suspended in deionized water, and nitric acid is added dropwise until the evolution of carbon dioxide ceases. The resulting solution is then filtered, concentrated, and crystallized.
Recent studies have also explored reverse precipitation, where a solution of lanthanum nitrate is used to precipitate lanthanum hydroxide (B78521) onto the surface of other particles, such as pseudoboehmite, to synthesize composite materials like lanthanum aluminate. nih.govcenaprot.mx
| Starting Material | Typical Yield (%) | Typical Purity (%) | Key Advantages |
| Lanthanum(III) Oxide | 92 | 99.5 | High purity of the final product. |
| Lanthanum(III) Carbonate | 88 | 99.2 | Reduced exothermicity enhances safety. |
| Lanthanum(III) Hydroxide | 90 | 99.3 | Reacts under mild conditions. |
Note: Data is illustrative and can vary based on specific reaction conditions.
Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under high temperature and pressure. This method is particularly useful for synthesizing lanthanide compounds with controlled morphologies and has been employed to create various lanthanide-based materials, including hydroxides and more complex coordination polymers.
In a typical hydrothermal synthesis of lanthanide hydroxide nanorods, a lanthanide nitrate precursor, such as this compound, is dissolved in a mixture of deionized water and ethanol. d-nb.info A complexing agent, such as dodecylamine (B51217) (DDA), is often added to the solution. d-nb.info The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures around 180°C for a specific duration, for instance, 18 hours. d-nb.info The resulting precipitates are then collected, washed, and dried. d-nb.info The reaction time and the water/ethanol volume ratio have been shown to significantly influence the size and morphology of the resulting nanorods. d-nb.info
Hydrothermal methods have also been utilized to synthesize more complex structures. For example, a one-dimensional lanthanide benzenedicarboxylate was synthesized via a hydrothermal reaction of a mixture containing M(NO₃)₃ (where M = La, Pr), 1,2-dicyanobenzene, 1,2-benzenedicarboxylic acid, 1,10-phenanthroline, and piperazine. rsc.org This process resulted in a compound with infinite M–O–M linkages. rsc.org
Furthermore, the hydrothermal technique has been applied to produce perovskite nanostructures like La₀.₅Sr₀.₅MnO₃. chalcogen.ro In this process, stoichiometric amounts of lanthanum(III), strontium(II), and manganese(II) nitrates are dissolved in deionized water to form a solution which is then subjected to hydrothermal treatment. chalcogen.ro
The polyol method is a versatile solution-phase technique for synthesizing inorganic nanoparticles with controlled size and morphology. In this method, a polyol (a compound with multiple hydroxyl groups, such as ethylene (B1197577) glycol or diethylene glycol) acts as both the solvent and a reducing agent or stabilizer.
For the synthesis of lanthanum nitrate nanoparticles, the polyol method involves heating a mixture of lanthanum salts in a polyol solution. evitachem.com A study detailing this process presented the synthesis of lanthanum nitrate nanoparticles, specifically La(NO₃)₃·4H₂O, using a polyol. researchgate.netresearchgate.net The process can lead to the formation of nanoparticles with different crystalline phases, such as monoclinic (α) and orthorhombic (β) phases. researchgate.netresearchgate.net The resulting nanoparticles have been observed to have a spherical shape and be monodispersed. researchgate.net
The general procedure involves dissolving a lanthanum precursor in a polyol, followed by heating the solution to a specific temperature. researchgate.net The temperature and heating rate are critical parameters that can be controlled to influence the particle size. researchgate.net After the reaction, the nanoparticles are typically precipitated from the solution using a non-solvent like ethanol, centrifuged, and dried. researchgate.net This method has also been successfully applied to the synthesis of other rare-earth ion-doped nanoparticles, such as LaPO₄ nanoparticles, demonstrating its broad applicability in nanomaterial synthesis. nih.gov
Solid-State Synthesis Approaches
Solid-state synthesis provides an alternative route to producing this compound, often involving high-temperature reactions between solid reactants.
The most common solid-state approach for synthesizing this compound is the direct reaction of lanthanum(III) oxide (La₂O₃) with nitric acid (HNO₃). wikipedia.orgsmolecule.com This acid-base reaction is typically performed in aqueous conditions where the lanthanum oxide is gradually added to a nitric acid solution under controlled temperatures. vulcanchem.com The chemical equation for this reaction is:
La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O wikipedia.orgvulcanchem.com
Following the reaction, the resulting solution undergoes crystallization to obtain pure this compound hexahydrate crystals. vulcanchem.com The conditions of crystallization, such as temperature, concentration, and cooling rate, play a significant role in determining the quality and morphology of the final product. vulcanchem.com For applications requiring very high purity, further purification steps like recrystallization, ion exchange, and solvent extraction may be employed. vulcanchem.com
Another, less common, solid-state method involves the direct dissolution of lanthanum metal in nitric acid. vulcanchem.com However, this method is generally less favored due to the higher cost of metallic lanthanum. vulcanchem.com Additionally, this compound hexahydrate can be prepared by treating lanthanum(III) oxide with dinitrogen tetroxide (N₂O₄). sigmaaldrich.comsigmaaldrich.com
Electrochemical Synthesis Techniques
Electrochemical methods offer a unique approach to the synthesis of materials, often allowing for the formation of thin films and coatings. This compound serves as a crucial starting material in the electrochemical synthesis of various lanthanum-containing materials.
For instance, this compound is utilized as a precursor for the electrochemical synthesis of LaMnO₃ thin film coatings on stainless steel substrates. sigmaaldrich.comscbt.comcymitquimica.comalfa-chemical.comthermofisher.com This application is significant for devices like solid oxide fuel cells. smolecule.com The process typically involves an electrochemical deposition technique where the lanthanum and manganese ions from their respective nitrate salts are deposited onto the substrate to form the desired perovskite film.
While direct electrochemical synthesis of this compound itself is not a common method, its role as a precursor in the electrochemical preparation of other advanced materials is well-established.
Formation of Thin Film Coatings
This compound is a versatile starting material for the creation of thin film coatings on various substrates through several deposition techniques. These films are integral to applications in electronics and energy storage.
One primary application is in the electrochemical synthesis of Lanthanum Manganite (LaMnO₃) thin film coatings on stainless steel substrates, which are relevant for devices like solid oxide fuel cells (SOFCs). scbt.comcymitquimica.comfishersci.fi Research has shown that films produced using this compound as a precursor exhibit enhanced electrochemical performance, including improved conductivity and stability under operational conditions. The sol-gel method is also employed for producing LaMnO₃ thin films. csic.es In this process, this compound hexahydrate and manganese nitrate are dissolved in a solvent like ethanol, with acetic acid sometimes added as a chelating agent. csic.es The resulting solution is applied to a substrate, such as silicon, via spin coating and then subjected to annealing at high temperatures (e.g., 850 °C to 1000 °C) to crystallize the film into the desired perovskite phase. csic.es
Another significant area is the fabrication of Lanthanum Aluminate (LAO) thin films, which are valued in electronics for their high dielectric constant. cymitquimica.com Furthermore, this compound is used in the chemical solution deposition of porous Lanthanum Nickelate (LaNiO₃) thin films. rsc.org This process involves dissolving this compound hexahydrate and nickel(II) acetate (B1210297) in 2-methoxyethanol. rsc.org The solution is then spin-coated onto a substrate like Pt/Ti/SiO₂/Si and annealed at temperatures around 700 °C. rsc.org To introduce porosity, a copolymer such as F-127 can be added to the precursor solution. rsc.org
The spray pyrolysis technique has also been utilized to prepare lanthanum sulfide (B99878) (La₂S₃) thin films from an aqueous solution of this compound and thiourea. researchgate.net This method involves spraying the precursor solution onto a heated glass substrate. The resulting films are initially amorphous but become polycrystalline and exhibit p-type semiconducting behavior after annealing. researchgate.net
Table 1: Synthesis Parameters for Thin Film Coatings Using this compound
| Film Material | Synthesis Method | Precursors | Solvent/Chelating Agent | Substrate | Key Process Parameters | Reference |
|---|---|---|---|---|---|---|
| LaMnO₃ | Sol-Gel | La(NO₃)₂·6H₂O, Mn(NO₃)₃·9H₂O | Ethanol, Acetic Acid | Silicon (Si) | Annealing at 850-1000 °C | csic.es |
| LaMnO₃ | Electrochemical Synthesis | This compound | Not specified | Stainless Steel | Electrochemical deposition | scbt.comcymitquimica.com |
| LaNiO₃ (porous) | Chemical Solution Deposition | La(NO₃)₃·6H₂O, Ni(CH₃COO)₂·4H₂O, F-127 | 2-methoxyethanol | Pt/Ti/SiO₂/Si | Spin coating (5000 rpm); Annealing at 700 °C | rsc.org |
| La₂S₃ | Spray Pyrolysis | La(NO₃)₃·6H₂O, SC(NH₂)₂ | Water | Glass | Annealing at 300 °C for 2h | researchgate.net |
Advanced Precursor Utilization
Beyond thin films, this compound is a fundamental building block in the bottom-up synthesis of more complex nanostructured materials, including oxide nanoparticles and porous crystalline frameworks.
Sol-Gel Synthesis of Lanthanum Oxide Nanoparticles
The sol-gel technique is a widely used and effective method for synthesizing Lanthanum Oxide (La₂O₃) nanoparticles, with this compound serving as the key lanthanum source. bham.ac.ukaip.org In a typical process, an aqueous solution of this compound is prepared, often by dissolving commercial La₂O₃ powder in nitric acid. bham.ac.ukresearchgate.net A polymer, commonly high molecular weight polyethylene (B3416737) glycol (PEG), is added to the solution. bham.ac.ukiaea.org The mixture is heated to form a gel, which is then dried and calcined at high temperatures (e.g., 600 °C to 1000 °C) to yield the final La₂O₃ nanopowder. bham.ac.uknih.gov
Research findings indicate that the synthesis conditions have a significant impact on the properties of the resulting nanoparticles. bham.ac.ukresearchgate.net The calcination temperature, in particular, strongly influences the crystallinity and particle size; higher temperatures lead to increased crystallinity and larger crystallite sizes. bham.ac.ukiaea.org The concentration of PEG also plays a role, with studies showing that the average particle size of La₂O₃ nanoparticles can decrease as the PEG concentration increases. bham.ac.ukresearchgate.net By controlling these parameters, it is possible to produce weakly-agglomerated, hexagonal-phase La₂O₃ nanoparticles with average particle sizes below 50 nm. bham.ac.ukresearchgate.net In some eco-friendly variations of this method, plant extracts, such as from Physalis angulata leaves, have been used as stabilizing and weak base agents in the sol-gel process, yielding spherical nanoparticles in the 25-50 nm range after calcination at 700 °C. aip.org
Table 2: Influence of Synthesis Conditions on La₂O₃ Nanoparticle Formation via Sol-Gel Method
| Lanthanum Source | Templating/Stabilizing Agent | Calcination Temperature | Effect on Nanoparticles | Resulting Particle Size | Reference |
|---|---|---|---|---|---|
| La(NO₃)₃·6H₂O (from La₂O₃ + HNO₃) | Polyethylene Glycol (PEG) | 600 °C, 750 °C, 900 °C | Crystallinity and particle size increase with temperature. | < 30 nm | bham.ac.uk |
| La(NO₃)₃·6H₂O (from La₂O₃ + HNO₃) | Polyethylene Glycol (PEG) | Not specified | Particle size decreases with increasing PEG concentration. | < 40 nm | researchgate.net |
| La(NO₃)₃·6H₂O | Physalis angulata Leaf Extract | 700 °C | Extract acts as a stabilizing agent. | 25-50 nm | aip.org |
| La(NO₃)₃·6H₂O | Urea (B33335) | 500 °C | Calcination breaks down micro-plates into smaller nanoparticles. | ~50 nm thickness (micro-plates) | nih.gov |
Preparation of Metal-Organic Frameworks (MOFs)
This compound is a preferred metal source for the synthesis of lanthanum-based Metal-Organic Frameworks (La-MOFs), which are crystalline materials with high porosity and potential applications in catalysis, adsorption, and sensing. aip.orgchalcogen.roresearchgate.net The synthesis typically involves a solvothermal or reflux method, where this compound hexahydrate is reacted with an organic linker in a suitable solvent. aip.orgchalcogen.roaip.org
A variety of organic ligands have been used to construct different La-MOFs. For example, dicarboxylic acids like 1,4-benzenedicarboxylic acid (BDC), 2,6-naphthalenedicarboxylic acid (NDC), and succinic acid are common choices. aip.orgchalcogen.roaip.org The reaction is generally carried out in a solvent such as N,N-dimethylformamide (DMF), often with the addition of water, and heated in an autoclave for a specific duration. aip.orgaip.org The resulting crystalline product is then washed, typically with DMF or other solvents like acetone, to remove unreacted reagents from the pores. aip.orgresearchgate.net
The choice of ligand and synthesis conditions dictates the structure and properties of the resulting MOF. For instance, La-MOFs synthesized with NDC as the linker showed a higher photocatalytic activity in degrading rhodamine-B compared to those made with BDC. aip.org Similarly, La-MOFs have been synthesized using 1,3,5-benzenetricarboxylic acid (BTC) as the ligand, resulting in nanorod-like morphologies. nih.gov The solvothermal synthesis of a La-succinate MOF involved heating the reactants at 120 °C for 20 hours. aip.org These examples highlight the modularity of MOF synthesis, where this compound acts as a reliable node for coordinating with diverse organic linkers to build functional porous materials.
Table 3: Synthesis of Lanthanum-Based Metal-Organic Frameworks (La-MOFs)
| MOF Name | Organic Linker | Synthesis Method | Solvent | Reaction Conditions | Reference |
|---|---|---|---|---|---|
| La-NDC MOF | 2,6-naphthalenedicarboxylic acid (NDC) | Solvothermal | DMF, H₂O | 120 °C for 20 h | aip.org |
| La-BDC MOF | 1,4-benzenedicarboxylic acid (BDC) | Solvothermal | DMF, H₂O | 120 °C for 20 h | aip.org |
| La-PTC MOF | Perylene-3,4,9,10-tetracarboxylic acid (as Na₄-PTC) | Solvothermal | DMF, H₂O | 170 °C for 24 h | aip.org |
| La-succinate MOF | Succinic acid | Solvothermal | DMF, H₂O | 120 °C for 20 h | aip.org |
| LaBDC-MOF | 1,4-benzenedicarboxylic acid (BDC) | Reflux | DMF | 120 °C for 48 h | chalcogen.ro |
| La-BTC MOF | 1,3,5-benzenetricarboxylic acid (BTC) | Agitation at Room Temp. | Water, Ethanol | 30 min at room temperature | nih.gov |
Coordination Chemistry and Complex Formation of Lanthanum Iii Nitrate
Ligand Binding Stoichiometry and Stability Constants
The interaction of lanthanum(III) nitrate (B79036) with various ligands has been a subject of significant research, with stability constants determined for a range of complexes. The stoichiometry of these complexes can vary, often forming 1:1, 1:2, or even 2:1 ligand-to-metal ratios. For instance, studies on the complexation of lanthanide(III) ions with 1,10-phenanthroline-2,9-dicarboxamides have shown the formation of both 1:1 and 2:1 complexes. researchgate.net The stability of these complexes is influenced by factors such as the nature of the ligand and the ionic radius of the lanthanide ion. A general trend observed is a decrease in the stability constant (log β) for 1:1 complexes as one moves across the lanthanide series from lanthanum to lutetium, indicating a greater affinity of ligands like L3 for the lighter lanthanides. researchgate.net
In aqueous solutions, ion-selective electrode measurements have confirmed the formation of dominant complexes with La:NO₃⁻ ratios of 1:1 and 1:3. The formation constant for the 1:1 complex was determined to be 30.0 ± 4.0 at 25°C. The complexation behavior of lanthanide(III) ions with terephthalic acid in a potassium nitrate medium has also been studied, revealing the formation of various complex species depending on the metal-to-ligand ratio and pH. mdpi.com
The table below presents the stability constants (log β) for complexes of lanthanum(III) nitrate with different ligands.
| Ligand | Stoichiometry (L:M) | log β₁ | log β₂ | Reference |
| L3 | 1:1 | 5.5 ± 0.2 | - | researchgate.net |
| L3 | 2:1 | - | 9.9 ± 0.3 | researchgate.net |
| 1a-H₃ | 1:1 | 5.92 | - | beilstein-journals.org |
Table 1: Stability constants for selected this compound complexes.
Coordination Modes of Nitrate Anions (Monodentate, Bidentate)
A key feature of this compound coordination chemistry is the ability of the nitrate anion to act as either a monodentate or a bidentate ligand. acs.orgrsc.org In a monodentate fashion, one oxygen atom of the nitrate coordinates to the metal center, while in a bidentate mode, two oxygen atoms from the same nitrate ion bind to the metal. nih.gov This flexibility in coordination contributes significantly to the structural variety of this compound complexes.
The preferred coordination mode is influenced by several factors, including the solvent system and the nature of other ligands present in the coordination sphere. For example, in methanol (B129727)/ethyl ammonium (B1175870) nitrate (EAN) mixtures, nitrate anions tend to bind to the La(III) cation in a monodentate fashion in methanol-rich environments. acs.org As the concentration of EAN increases, a bidentate coordination becomes more significant. acs.org In pure EAN, the nitrate anions can act as both monodentate and bidentate ligands. acs.orgacs.orgresearchgate.net
Quantum chemical investigations have shown that in the gas phase for Ln(III)(NO₃⁻)n complexes, bidentate coordination is energetically preferred. rsc.org However, in hydrated complexes like La(NO₃)₃(H₂O)₆, the energy difference between monodentate and bidentate binding becomes smaller, allowing for different coordination numbers. rsc.org In complexes with bulky ligands, such as bis-lactam-1,10-phenanthroline (BLPhen), the coordination of nitrate can be dynamic, with a switch between monodentate and bidentate binding modes observed for the [La(BLPhen)₂]³⁺ complex. ornl.govosti.gov
Structural Elucidation of this compound Complexes
Single crystal X-ray diffraction is a powerful technique for the definitive structural characterization of this compound complexes. Numerous studies have employed this method to determine the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. These studies have revealed a wide array of structures, from simple hydrated salts to complex coordination polymers.
For instance, the crystal structure of this compound hexahydrate, La(NO₃)₃·6H₂O, has been shown to feature a La(III) cation with a coordination number of 11, coordinated to three bidentate nitrate anions and five water molecules. journalijdr.com Another example is the double nitrate hydrate (B1144303), [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, where the lanthanum atom is coordinated by twelve oxygen atoms from six nitrate groups. epfl.chiucr.orgresearchgate.netnih.gov
The table below summarizes crystallographic data for a selection of this compound complexes.
| Compound | Crystal System | Space Group | Reference |
| [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O | Hexagonal | R-3 | epfl.chnih.gov |
| (La vulcanchem.comN4O2(NO₃)₃)·H₂O | Triclinic | P-1 | researchgate.net |
| La(OH)₂NO₃ | Orthorhombic | Cmc2₁, C2cm, or Cmcm | researchgate.net |
| [La(NO₃)₃(H₂O)₂(2,2'-BiPy)]·1.5(2,2'-BiPy) | - | - | researchgate.net |
| [La(NO₃)₄(C₄₀H₂₇N₈)(H₂O)₂]·3C₆H₄Cl₂ | - | - | researchgate.net |
Table 2: Crystallographic data for selected this compound complexes.
The large size of the lanthanum(III) ion allows for high coordination numbers, typically ranging from 8 to 12. This leads to a variety of coordination polyhedra. One of the most common geometries observed for 12-coordinate lanthanum(III) is the icosahedron or a distorted icosahedron. epfl.chresearchgate.net In the structure of [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, the La(III) ion is surrounded by 12 oxygen atoms from six bidentate nitrate groups, forming a slightly distorted icosahedron. epfl.ch Similarly, in the complex with the macrocycle vulcanchem.comN4O2, the lanthanum ion is twelve-coordinate with a distorted icosahedral geometry. researchgate.net
In solvent systems like pure ethyl ammonium nitrate (EAN), the La(III) ion forms a 12-coordinated icosahedral structure. acs.orgnih.govacs.orgresearchgate.net In contrast, in pure methanol, a 10-fold bicapped square antiprism geometry is observed. acs.orgnih.govacs.orgresearchgate.net The complex [La(NO₃)₃(H₂O)₂(2,2'-BiPy)] features a 10-coordinate La(III) ion. researchgate.net In the solid state structure of La(NO₃)₃·6H₂O, the La(III) cation exhibits a coordination number of 11. journalijdr.com
Hydrogen bonding plays a crucial role in the stabilization of the crystal structures of many this compound complexes, particularly those containing water molecules or other protic ligands. These interactions can link individual complex units into extended one-, two-, or three-dimensional networks.
In the double nitrate [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, an intricate network of hydrogen bonds stabilizes the arrangement of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra. epfl.chiucr.org These hydrogen bonds are formed between the coordinated water molecules and the oxygen atoms of the nitrate groups. epfl.ch Similarly, in the structure of diaquatetranitrato[5-(pyridinium-4-yl)-10,15,20-tri-4-pyridylporphyrin]lanthanum(III), units of the complex are interconnected in three dimensions by a network of O—H⋯N, O—H⋯O, and N—H⋯O hydrogen bonds involving the water ligands, nitrate ions, and pyridyl groups. researchgate.net The structure of [La(NO₃)₃(H₂O)₂(2,2'-BiPy)] is based on metal complexes linked into chains through O(W)-H···O hydrogen bonds, where the oxygen atoms of the coordinated nitrate anions act as acceptors. researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon observed in lanthanide coordination polymers (Ln-CPs). nih.gov This can arise from different synthetic conditions such as temperature and reaction time, leading to frameworks with the same chemical composition but different structures and properties. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles apply. For instance, lanthanide-glutamate-oxalate coordination polymers have been shown to exhibit both monoclinic and triclinic polymorphs depending on the synthesis temperature and duration. nih.gov The high coordination numbers and flexible coordination geometries of lanthanide ions, including lanthanum, are contributing factors to the occurrence of polymorphism in their coordination polymers. tu-darmstadt.de
Investigation of Polynuclear Cluster Aggregation in Solution
In solution, particularly in solvents with low dielectric constants like methanol, this compound exhibits a strong tendency to form polynuclear clusters. acs.orgnih.gov This aggregation is a key feature of its coordination chemistry.
Mechanism of Aggregation
Molecular dynamics simulations have provided insight into the aggregation mechanism of La(III) clusters in a 0.1 mol L⁻¹ this compound salt methanol solution. nih.gov The process can be described by a 3-step model. acs.orgnih.gov The low dielectric constant of methanol is a driving force, promoting the binding of the La³⁺-NO₃⁻ ion pair. acs.orgnih.gov This is followed by nitrato-bridging polymerization, which ultimately leads to the formation of larger clusters. acs.orgnih.gov The nitrate anions in these clusters often act as "monodentate" bridges, connecting the La(III) cations. nih.gov
Ligand Composition and Time Distribution of Clusters
Graph theory techniques applied to molecular dynamics simulations have been used to analyze the time distribution and the ligand composition (NO₃⁻/MeOH) of these polynuclear clusters. acs.orgnih.gov These studies reveal the formation of branched-like polynuclear clusters. acs.orgnih.gov In a methanol solution of this compound, the predominant clusters are those containing 3, 7, and 8 La³⁺ ions. acs.orgnih.gov Snapshots from simulations show the complex structures of these aggregates, such as 9-La³⁺ and 15-La³⁺ clusters, highlighting the intricate network of coordinated lanthanum ions, nitrate, and methanol molecules. amazonaws.com
Interactions with Polydentate Ligands (e.g., Crown Ethers, Phenanthroline, Phosphoramidates)
This compound forms stable complexes with a variety of polydentate ligands, which can influence its coordination sphere and properties.
Crown Ethers: this compound forms complexes with crown ethers such as 15-crown-5 (B104581) and 18-crown-6. researchgate.net Both 1:1 and 4:3 complexes have been isolated and characterized. researchgate.net In acetonitrile (B52724) solution, NMR studies of the complex with 1,9-diaza-18-crown-6 show a stable bent crown conformation with nearly C₂v symmetry. acs.org The lanthanum ion is coordinated to the oxygen atoms of the crown ether and three bidentate nitrate anions. grafiati.com
Phosphoramidates: this compound also forms complexes with phosphoramidate (B1195095) ligands. researchgate.netacs.org A monoanionic phosphoramidate ligand can bind to La³⁺ in both its anionic and neutral forms, leading to monometallic complexes with either two or three phosphoramide (B1221513) ligands. acs.org The anionic form can act as a bidentate or monodentate ligand depending on the steric environment at the metal center. acs.org Studies on bisphosphoramide-based Ln(III) nitrate complexes have revealed the formation of two-dimensional coordination polymers. researchgate.net
Speciation in Aqueous and Organic Phases
The speciation of this compound, referring to the distribution of different chemical species, is highly dependent on the solvent system and the presence of other coordinating species.
Influence of Solvent Systems on Solvation Shell
The composition of the La(III) solvation shell is markedly different in aqueous and organic solvents. In water, this compound is fully dissociated, and the La³⁺ ion is coordinated solely by water molecules. researchgate.netresearchgate.netnih.gov In contrast, in methanol, nitrate anions can enter the first solvation shell to form inner-sphere complexes. researchgate.netresearchgate.netnih.gov
A detailed study using molecular dynamics and X-ray absorption spectroscopy on La(NO₃)₃ in ethyl ammonium nitrate (EAN)/methanol mixtures showed significant changes in the La³⁺ solvation shell as the EAN molar fraction increases. acs.orgacs.org The coordination environment transitions from a 10-fold bicapped square antiprism geometry in pure methanol, where nitrate anions are monodentate, to a 12-coordinated icosahedral structure in pure EAN, where nitrates can be both monodentate and bidentate. acs.orgacs.orgresearchgate.net This demonstrates the remarkable adaptability of the La³⁺ solvation structure. acs.org In pure methanol, the preferential coordination number is 10, with methanol molecules completing the solvation shell. researchgate.netresearchgate.net
Ion Pair Formation and Binding Constants
The formation of ion pairs is a crucial aspect of this compound chemistry, especially in less polar solvents. The origin of the aggregation process in methanol has been linked to the estimation of the binding constant for the La³⁺-NO₃⁻ ion pair. acs.orgnih.gov Using the Bjerrum theory for dilute solutions, the pK° for this ion pair has been estimated to be 5.32 at 25 °C. acs.orgnih.gov This strong ion pairing is a precursor to the formation of larger aggregates. acs.orgnih.gov
In the context of solvent extraction, the nature of the extracted species is critical. For instance, with certain 1,10-phenanthroline-2,9-diamides, lighter lanthanides like lanthanum tend to form neutral complexes of the type LLn(NO₃)₃. mdpi.comnih.gov In contrast, heavier lanthanides are more likely to be extracted as tight ion pairs, such as [LLn(NO₃)₂H₂O]⁺NO₃⁻. mdpi.comnih.gov
Catalysis and Reaction Mechanisms of Lanthanum Iii Nitrate
Lewis Acid Catalysis in Organic Transformations
Lanthanum(III) nitrate (B79036) hexahydrate has demonstrated significant efficacy as a catalyst in numerous organic reactions. Its utility spans from the selective removal of protecting groups to the synthesis of complex heterocyclic molecules. sigmaaldrich.comsigmaaldrich.com The mild reaction conditions often associated with its use, including solvent-free options and room temperature reactions, further enhance its appeal in green chemistry. tandfonline.comijsrset.com
Chemoselective Deprotection Reactions (e.g., acetonides, dithioacetals)
Lanthanum(III) nitrate hexahydrate is a highly effective catalyst for the chemoselective deprotection of acetonides and the preparation of dithioacetals. sigmaaldrich.com
Acetonides: This reagent can selectively hydrolyze acetonides in acetonitrile (B52724), leaving other sensitive hydroxyl protecting groups such as trityl (Tr), tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), acetate (B1210297) (OAc), benzoate (B1203000) (OBz), and benzyl (B1604629) (OBn) intact. researchgate.netresearchgate.net This selectivity is crucial in multi-step syntheses of complex molecules where differential protection of hydroxyl groups is required. researchgate.netacgpubs.org The reaction proceeds efficiently under mild conditions, showcasing the catalyst's utility in pharmaceutical applications where such selectivity is paramount. ijsrset.com
Dithioacetals: The compound also catalyzes the chemoselective preparation of both cyclic and acyclic dithioacetals from aldehydes. tandfonline.com This transformation is achieved by reacting aldehydes with thiols like 1,3-dithiol and ethanethiol (B150549) in the presence of a catalytic amount of this compound hexahydrate at room temperature. researchgate.nettandfonline.com This method provides a straightforward route to dithioacetals, which are important intermediates in organic synthesis.
Table 1: Chemoselective Deprotection and Thioacetalization using this compound
| Transformation | Substrate | Reagent | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Deprotection | Acetonide | La(NO₃)₃·6H₂O | Diol | Acetonitrile | High | researchgate.netresearchgate.net |
| Thioacetalization | Aldehyde | 1,3-dithiol / Ethanethiol | Dithioacetal | Room Temp. | High | researchgate.nettandfonline.com |
Acetylation of Alcohols, Phenols, and Amines
This compound hexahydrate serves as an efficient catalyst for the acetylation of alcohols, phenols, and amines using acetic anhydride. sigmaaldrich.comtandfonline.com This method is notable for its mild reaction conditions and often proceeds under solvent-free conditions. tandfonline.com The high oxophilicity of the lanthanum catalyst facilitates the activation of the carbonyl group in acetic anhydride, promoting the nucleophilic attack by the alcohol, phenol, or amine. tandfonline.com This process is compatible with a range of functional groups, highlighting the chemoselectivity of the catalyst. tandfonline.com
Synthesis of α-Amino Nitriles
The one-pot, three-component synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide (TMSCN) is effectively catalyzed by this compound hexahydrate. sigmaaldrich.comalfa-chemical.com This reaction, known as the Strecker synthesis, is a fundamental method for preparing α-amino acids. The use of this compound provides a mild and efficient pathway to these important building blocks. sigmaaldrich.comijsrset.com The catalyst facilitates both the formation of the intermediate imine from the carbonyl compound and amine, and the subsequent nucleophilic addition of cyanide. alfa-chemical.com
Multi-Component Reactions (e.g., Biginelli reaction)
This compound has proven to be a potent catalyst for multi-component reactions, such as the Biginelli reaction, which is used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones and their thio-analogs. ui.ac.id This one-pot condensation involves an aromatic aldehyde, a β-keto ester, and urea (B33335) or thiourea. ui.ac.id The use of this compound under solvent-free conditions offers several advantages, including high yields, short reaction times, and a more environmentally friendly process compared to classical methods. ui.ac.idresearchgate.net Its catalytic efficiency in this reaction is attributed to its optimal Lewis acidity and ionic radius.
Synthesis of Xanthene Derivatives
The synthesis of xanthene derivatives, including 1,8-dioxo-octahydroxanthenes and 14H-dibenzo[a,j]xanthenes, is efficiently catalyzed by this compound hexahydrate. ichem.mdidsi.md These compounds are of significant interest due to their biological activities. idsi.mdresearchgate.net The reaction typically involves a one-pot condensation of aromatic aldehydes with dimedone or β-naphthol under solvent-free conditions at elevated temperatures (70-80°C). idsi.mdichem.md The strong oxophilicity of this compound is believed to play a crucial role in its catalytic efficiency in this synthesis. idsi.md This method is valued for its use of a non-toxic catalyst, short reaction times, and excellent yields. ichem.mdidsi.md
Table 2: this compound Catalyzed Synthesis of Xanthene Derivatives
| Reactant 1 | Reactant 2 | Catalyst Loading | Temperature (°C) | Time (min) | Yield | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehyde | Dimedone | 10 mol% | 70-80 | 10-30 | Excellent | idsi.mdichem.md |
| Aromatic Aldehyde | β-Naphthol | 10 mol% | 70-80 | 10-30 | Excellent | idsi.mdichem.md |
Preparation of Bis(indolyl)methanes
A mild and efficient method for the synthesis of bis(indolyl)methanes involves the reaction of indoles with various aldehydes at room temperature, catalyzed by a small amount of this compound hexahydrate under solvent-free conditions. tandfonline.comtandfonline.com Bis(indolyl)methanes are a class of compounds with notable biological activity. tandfonline.com The high oxophilicity of the lanthanum catalyst is key, as it forms a labile bond with the carbonyl oxygen of the aldehyde, initiating the carbon-carbon bond formation with indole. tandfonline.com This procedure is characterized by its mildness, efficiency, and the absence of by-products, yielding the desired products in excellent yields. tandfonline.comtandfonline.com
Table 3: Synthesis of Bis(indolyl)methanes using this compound
| Aldehyde | Indole | Catalyst Loading | Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 30 | 96 | tandfonline.comtandfonline.com |
| p-Chlorobenzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 30 | 99 | tandfonline.com |
| p-Methoxybenzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 50 | 98 | tandfonline.com |
| 4-Nitrobenzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 60 | 98 | tandfonline.com |
Applications in Industrial Catalysis
This compound serves as a crucial precursor in the synthesis of heterogeneous catalysts employed in various industrial processes. Its primary application in this domain is in the preparation of lanthanum-exchanged zeolites, which are integral components of catalysts used in petroleum refining.
This compound is extensively utilized in the formulation of Fluid Catalytic Cracking (FCC) catalysts, which are fundamental to the petroleum refining industry for converting high-boiling, high-molecular-weight hydrocarbon fractions of crude oil into more valuable, lighter products such as gasoline, diesel, and light olefins. frontiersin.orgmdpi.comstanfordmaterials.com The nitrate is not used directly in the cracking unit but is the preferred source of lanthanum for modifying the properties of zeolites, typically Zeolite Y (a type of faujasite) or ZSM-5, which form the active component of the FCC catalyst. frontiersin.orgrsc.orgnih.gov
The process involves an ion-exchange reaction where the zeolite, often in its ammonium (B1175870) or hydrogen form, is treated with an aqueous solution of this compound. google.comrsc.org This results in the incorporation of lanthanum cations (La³⁺) into the zeolite's porous structure, replacing other cations. frontiersin.org These lanthanum-exchanged zeolites, often denoted as La-Y or La-ZSM-5, exhibit significantly improved catalytic properties compared to their unmodified counterparts.
The introduction of lanthanum via this compound imparts several key benefits to the cracking catalyst:
Enhanced Hydrothermal Stability: FCC catalysts undergo frequent and harsh high-temperature regeneration cycles in the presence of steam to burn off coke deposits. Lanthanum ions stabilize the zeolite framework, preventing its structural collapse (dealumination) under these conditions, which extends the catalyst's lifetime and activity. frontiersin.orgacs.org
Modified Acidity: The catalytic activity of zeolites in cracking reactions is primarily a function of their acid sites. Lanthanum ions modulate the number and strength of these acid sites, generally reducing the number of strong Brønsted acid sites while potentially increasing medium-strength acidity. frontiersin.orgscispace.com This modification of the acidic environment is crucial for optimizing the cracking reactions and influencing the product distribution.
Improved Product Selectivity: By altering the catalyst's acidity and structure, lanthanum can steer the cracking process towards the production of more desirable products. For instance, lanthanum-modified catalysts have been shown to increase the yield of light olefins (e.g., propylene (B89431) and ethylene) and high-octane aromatic compounds like Benzene, Toluene, and Xylene (BTX). frontiersin.orgrsc.org
The following table summarizes research findings on the effect of lanthanum modification on the performance of cracking catalysts.
| Catalyst | Feedstock | Key Findings | Reference |
| La-modified ZSM-5 | n-hexane | Addition of La increased the conversion of light alkanes to aromatics (BTX). | frontiersin.org |
| 6 wt% La/HZSM-5 | Cottonseed oil | Increased light olefin yield (27 wt%) and showed improved anti-coking performance compared to unmodified HZSM-5. | rsc.org |
| La-exchanged Zeolite Y | Hexane | Catalyst reactivity increased significantly with low levels of La loading (0.04 La³⁺ per Al). | nih.gov |
| La-exchanged Zeolite Y | Heavy oil | Increased conversion and isomerization ability; however, high La₂O₃ content led to poor olefin selectivity due to enhanced hydrogen transfer reactions. | scispace.com |
Mechanistic Investigations of Catalytic Pathways
The mechanism of enhancement can be broken down into several key aspects:
Modification of Zeolite Acidity: Upon ion exchange, La³⁺ cations are introduced into the zeolite's cages (supercages and sodalite cages). nih.gov These cations interact with the zeolite's framework oxygen atoms and can form hydroxylated species such as [La(OH)]²⁺ or [La(OH)₂]⁺. frontiersin.orgnih.gov These interactions alter the electronic properties of the nearby Brønsted acid sites (proton-donating sites associated with framework aluminum). The result is a decrease in the strength of very strong acid sites and an increase in the number of medium-strength acid sites. scispace.com This tailored acidity is crucial, as excessively strong acid sites can lead to "over-cracking," producing light gases and coke, while an optimized acid strength distribution favors the desired gasoline and olefin products.
Stabilization of the Zeolite Framework: The hydrothermal stability of the zeolite is critical for its industrial application. The primary mechanism of deactivation during steam regeneration is dealumination, where aluminum atoms are ejected from the zeolite framework. acs.org Lanthanum ions enhance stability by strongly bonding with the framework's oxygen atoms, particularly those near aluminum atoms. scispace.com This strengthens the framework and makes it more resistant to the removal of aluminum. Furthermore, lanthanum ions and water molecules compete for the same energetically favorable binding sites within the zeolite structure. acs.org By occupying these sites, lanthanum ions physically hinder the access of water molecules to the vulnerable aluminum sites, thus inhibiting the hydrolysis reactions that lead to dealumination. acs.org
Influence on Reaction Intermediates: The cracking process begins with the formation of a carbenium ion from a hydrocarbon molecule, often initiated by a proton transfer from a Brønsted acid site. nih.gov The modified acidity and the electrostatic fields generated by the La³⁺ cations within the zeolite pores influence the stability and subsequent reaction pathways of these carbenium ion intermediates. The altered environment can favor specific reaction types, such as β-scission (which breaks C-C bonds to form smaller molecules) and isomerization, over undesired pathways like hydrogen transfer reactions that can lead to the saturation of olefins and the formation of paraffins and coke. scispace.com For example, an increase in medium-strength Brønsted acidity has been shown to boost the conversion and isomerization ability of the catalyst. scispace.com
Applications in Advanced Materials Science
Precursor for Perovskite Oxides
Perovskite oxides, with the general formula ABO₃, are a class of materials renowned for their diverse and significant properties, including colossal magnetoresistance, ferroelectricity, and catalytic activity. Lanthanum(III) nitrate (B79036) is a widely utilized lanthanum source for the synthesis of these materials through various chemical routes.
Lanthanum manganite (LaMnO₃) is a perovskite oxide that has garnered considerable interest for its potential applications in solid oxide fuel cells (SOFCs), magnetic refrigeration, and as a component in magnetoresistive devices. Lanthanum(III) nitrate is a common precursor in the fabrication of LaMnO₃ thin films through methods such as hydrothermal synthesis and sol-gel techniques.
In a typical hydrothermal process, an aqueous solution containing this compound and a manganese precursor is subjected to high temperatures and pressures. This method allows for the direct crystallization of LaMnO₃ films onto a substrate. For instance, epitaxial LaMnO₃ thin films have been successfully grown on SrTiO₃ substrates using a one-stage hydrothermal route from a solution of this compound, manganese chloride, and potassium permanganate in an aqueous potassium hydroxide (B78521) solution at 340 °C.
The sol-gel method offers another versatile route for LaMnO₃ thin film production. This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate. Subsequent heat treatment converts the sol into a gel and finally into a crystalline LaMnO₃ film. Precursor solutions for this method are often synthesized using the nitrate salts of the respective cations, including this compound.
| Synthesis Method | Precursors | Substrate | Key Findings |
| Hydrothermal | This compound, Manganese chloride, Potassium permanganate, Potassium hydroxide | SrTiO₃ | Formation of epitaxial LaMnO₃ thin films with a preferred out-of-plane orientation. |
| Sol-Gel | This compound, Manganese(II) nitrate, Ethanol | Not specified | Preparation of precursor solutions with low contact angles suitable for film deposition. |
The properties of perovskite oxides can be finely tuned by doping, which involves the substitution of A-site or B-site cations with other elements. Lanthanum strontium cobalt ferrite (La₁-ₓSrₓCo₁-yFeyO₃-δ or LSCF) is a prominent example of a doped perovskite, exhibiting high mixed ionic and electronic conductivity, making it an excellent cathode material for intermediate-temperature solid oxide fuel cells (IT-SOFCs).
This compound is a key starting material in the synthesis of LSCF. The sol-gel method is a frequently employed technique where stoichiometric amounts of this compound, strontium nitrate, cobalt(II) nitrate hexahydrate, and iron(III) nitrate nonahydrate are dissolved in a suitable solvent. mdpi.com A chelating agent is often added to form a stable sol, which is then converted into a gel and subsequently calcined at high temperatures to obtain the desired LSCF powder. mdpi.com For the composition La₀.₇Sr₀.₃Co₀.₅Fe₀.₅O₃, the starting materials include this compound hexahydrate, strontium nitrate, cobalt(III) nitrate hexahydrate, and iron(III) nitrate nonahydrate. mdpi.com
Another innovative approach is the alginate-mediated ion-exchange process, a variation of the sol-gel method. nih.govresearchgate.net This technique utilizes sodium alginate as an organic ion-exchange medium for the cations from their nitrate precursors, including this compound. nih.gov This method has been successfully used to synthesize various compositions of LSCF nanopowders, such as La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ, at a calcination temperature of 700 °C. nih.govresearchgate.net
| Synthesis Method | Lanthanum Precursor | Other Precursors | Key Findings |
| Sol-Gel | This compound hexahydrate | Strontium nitrate, Cobalt(II) nitrate hexahydrate, Iron(III) nitrate nonahydrate | Successful synthesis of LSCF powders with structural and morphological characteristics suitable for SOFC cathodes. mdpi.com |
| Alginate-mediated ion-exchange | This compound hexahydrate | Strontium nitrate, Cobalt(II) nitrate hexahydrate, Iron(III) nitrate nonahydrate, Sodium alginate | Production of phase-pure LSCF nanopowders at a relatively low calcination temperature of 700 °C. nih.govresearchgate.net |
Lanthanum ferrite (LaFeO₃), another important perovskite oxide, demonstrates interesting magnetic, catalytic, and gas-sensing properties. This compound is a fundamental precursor in various synthesis routes for producing LaFeO₃ powders with controlled particle size and morphology.
Common methods for LaFeO₃ powder synthesis include:
Co-precipitation: This method involves the simultaneous precipitation of lanthanum and iron hydroxides or carbonates from a solution containing their respective nitrate salts. The resulting precipitate is then washed, dried, and calcined to form the LaFeO₃ perovskite phase.
Citrate Method: In this sol-gel based approach, this compound and iron(III) nitrate are dissolved in water, and citric acid is added as a chelating agent. The solution is then evaporated to form a gel, which upon combustion and calcination, yields nanocrystalline LaFeO₃.
Solid-State Reaction: Stoichiometric amounts of this compound and iron(III) nitrate are mixed and subjected to a series of grinding and heating steps at high temperatures to facilitate the solid-state diffusion and reaction to form LaFeO₃.
Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce chemical reactions. In one approach, lanthanum carbonate, formed from this compound and urea (B33335), reacts with iron pentacarbonyl under ultrasonic irradiation to form a precursor that is subsequently calcined to produce nanocrystalline LaFeO₃.
Sol-Gel Auto-Combustion: This technique involves a redox reaction between metal nitrates (including this compound) and an organic fuel like citric acid or glycine. The mixture is heated to form a viscous gel which then undergoes self-ignition, leading to the formation of fine LaFeO₃ powders.
| Synthesis Method | Lanthanum Precursor | Other Precursors | Typical Calcination Temperature | Resulting Material |
| Co-precipitation | This compound hexahydrate | Iron(III) nitrate nonahydrate, NaOH or (NH₄)₂CO₃ | Varies | LaFeO₃ powder |
| Citrate Method | This compound hexahydrate | Iron(III) nitrate nonahydrate, Citric acid | ~700-750 °C | Nanocrystalline LaFeO₃ powder |
| Solid-State Reaction | This compound | Iron(III) nitrate | High temperatures | LaFeO₃ powder |
| Sonochemical Synthesis | This compound (to form lanthanum carbonate) | Iron pentacarbonyl, Urea | Post-synthesis calcination | Nanocrystalline LaFeO₃ particles (~30 nm) |
| Sol-Gel Auto-Combustion | This compound | Iron(III) nitrate, Citric acid | ~600 °C | Nanosized LaFeO₃ nanoparticles |
Development of Luminescent Materials
This compound is an important precursor in the development of luminescent materials, particularly those based on lanthanide ions. While lanthanum(III) itself is not luminescent in the visible region, it serves as an excellent host for other luminescent lanthanide ions or as a component in the synthesis of materials that exhibit desirable optical properties.
This compound is utilized in the synthesis of lanthanide coordination polymers, which are compounds consisting of metal ions linked by organic ligands to form extended one-, two-, or three-dimensional structures. mdpi.comnih.govresearchgate.netrsc.org These materials are of interest for their potential applications in sensing, catalysis, and luminescence.
In the synthesis of these coordination polymers, this compound provides the lanthanum(III) ion which can be either the sole metal center or part of a mixed-lanthanide system. mdpi.comnih.govresearchgate.netrsc.org For instance, a series of lanthanide(III) coordination polymers with the general formula [Ln(btrm)₂(NO₃)₃]n (where Ln = Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺, Gd³⁺ and btrm = bis(1,2,4-triazol-1-yl)methane) have been synthesized by reacting the respective lanthanide(III) nitrates with the organic ligand. mdpi.com In these structures, the nitrate ions from the precursor often remain coordinated to the metal center. mdpi.comrsc.org
The luminescent properties of these materials arise from the coordinated organic ligands or from other doped lanthanide ions. The organic ligand can absorb energy and transfer it to the lanthanide ion (a phenomenon known as the "antenna effect"), which then emits light at its characteristic wavelength. Even in cases where the antenna effect is not efficient, the coordination environment provided by the ligand and the nitrate groups can enhance the intrinsic f-f electronic transitions of the doped lanthanide ions, leading to luminescence. mdpi.com
This compound serves as a precursor for the synthesis of lanthanide-based phosphors, which are inorganic crystalline materials that emit light when excited by an external energy source like UV light or an electron beam. These phosphors are crucial components in various lighting and display technologies, including light-emitting diodes (LEDs) and plasma display panels.
A significant application of this compound is in the production of lanthanum phosphate (B84403) (LaPO₄) based phosphors. nih.govd-nb.inforesearchgate.netresearchgate.net LaPO₄ provides a stable host lattice for doping with luminescent lanthanide ions such as europium (Eu³⁺) for red emission, terbium (Tb³⁺) for green emission, and thulium (Tm³⁺) for blue emission. researchgate.net The synthesis of these phosphors often involves a co-precipitation method where an aqueous solution of this compound and the nitrate salt of the dopant lanthanide is reacted with a phosphate source like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). nih.gov The resulting precipitate is then calcined at high temperatures to form the crystalline phosphor material. nih.gov
For example, LaPO₄ nanophosphors co-doped with Eu³⁺ and Nd³⁺ have been synthesized using a co-precipitation method starting from lanthanide oxides dissolved in nitric acid, effectively forming the nitrate precursors in situ. nih.gov These materials exhibit luminescence in the near-infrared region, which is of interest for biomedical imaging applications. nih.gov The use of this compound ensures a homogeneous distribution of the dopant ions within the LaPO₄ host matrix, which is essential for efficient energy transfer and high luminescence quantum yields.
Formation of Doped Lanthanide Oxysulfides (La₂O₂S)
This compound is a key starting material in the synthesis of doped lanthanide oxysulfides (La₂O₂S), which are notable for their applications as phosphor materials. The synthesis of these materials often involves the use of lanthanide nitrates as a source for the lanthanide ions. stanfordmaterials.commanchester.ac.uk One common approach is a solvothermal synthesis method where lanthanide nitrates are heated in a solution with a sulfur source. manchester.ac.uk
In a typical synthesis, a mixture of lanthanide nitrates, including this compound and the nitrate of the desired dopant ion (e.g., europium nitrate for red phosphors), is dissolved in a solvent. This solution is then combined with a sulfur-containing reagent, and the mixture is heated under pressure. The nitrate precursors decompose and react with the sulfur source to form the doped lanthanide oxysulfide crystalline structure. The use of this compound ensures the formation of the La₂O₂S host lattice, while the dopant nitrate provides the luminescent centers within the material. The morphology and particle size of the resulting La₂O₂S can be influenced by the reaction conditions, including temperature, time, and the specific precursors and solvents used. For instance, high-entropy lanthanide oxysulfides have been synthesized via the thermolysis of molecular precursors derived from lanthanide nitrates. manchester.ac.uk
Upconversion Nanoparticles
This compound is a frequently utilized precursor for the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs). semanticscholar.orgfrontiersin.org These nanoparticles have the unique ability to convert lower-energy near-infrared (NIR) radiation into higher-energy visible light, a property that is highly sought after in bioimaging, sensing, and photodynamic therapy. semanticscholar.orgsoton.ac.uk The synthesis of UCNPs can be achieved through various methods, with co-precipitation and hydrothermal/solvothermal techniques being among the most common that employ lanthanide nitrates. semanticscholar.orgfrontiersin.org
In these methods, this compound, along with nitrates of other lanthanides that act as sensitizers (e.g., ytterbium) and activators (e.g., erbium, thulium), are dissolved in a suitable solvent. semanticscholar.orgfrontiersin.org
Co-precipitation: A precipitating agent is added to the solution of lanthanide nitrates, leading to the formation of insoluble lanthanide compounds that serve as nanoparticle precursors. Subsequent heat treatment facilitates the crystallization of the desired UCNP structure. semanticscholar.org
Hydrothermal/Solvothermal Synthesis: The solution of lanthanide nitrates is sealed in an autoclave and heated to elevated temperatures. Under these conditions, the precursors decompose and react to form crystalline UCNPs. frontiersin.orgresearchgate.net
The choice of this compound as the lanthanum source is advantageous due to its good solubility and its ability to yield high-quality, crystalline nanoparticles with controlled size and morphology. semanticscholar.org The resulting UCNPs, such as NaYF₄ co-doped with Yb³⁺ and Er³⁺, exhibit characteristic upconversion luminescence upon excitation with a 980 nm laser. semanticscholar.org
Fabrication of Advanced Ceramics and Glass
This compound is a versatile precursor in the fabrication of advanced ceramics and glasses, where it contributes to the formation of materials with tailored properties for a range of high-tech applications.
Synthesis of Lanthanide Zirconates
This compound is a precursor of choice for the synthesis of lanthanum zirconate (La₂Zr₂O₇), an advanced ceramic material with applications in thermal barrier coatings, catalysts, and as a host for nuclear waste immobilization. nano-ntp.comresearchgate.net The synthesis of lanthanum zirconate nanoparticles can be effectively achieved through a nitrate-modified alkoxide sol-gel route. researchgate.net
In this process, this compound is dissolved in a suitable solvent and mixed with a zirconium precursor, such as zirconium butoxide. researchgate.net The solution undergoes hydrolysis and condensation to form a gel, which is then dried and calcined at high temperatures to yield the crystalline lanthanum zirconate powder. The use of this compound in this sol-gel method allows for excellent stoichiometric control and the formation of a homogeneous precursor gel, which upon calcination, transforms into a pure pyrochlore (B1171951) phase of lanthanum zirconate at temperatures as low as 800°C. researchgate.net
| Synthesis Method | Precursors | Calcination Temperature (°C) | Resulting Phase | Reference |
| Sol-Gel | This compound, Zirconium butoxide | 800 | Pyrochlore La₂Zr₂O₇ | researchgate.net |
| Sol-Gel | Lanthanum Nitrate, Zirconium Oxychloride, Citric Acid | 1200 | Pyrochlore La₂Zr₂O₇ | nano-ntp.com |
Production of Lanthanum Aluminate (LAO) Thin Films
This compound is employed as a precursor in the fabrication of lanthanum aluminate (LaAlO₃) thin films. researchgate.net These films are of significant interest for applications as high-k dielectric materials in microelectronics and as substrates for the epitaxial growth of other functional oxide films. researchgate.netcornell.edu
One method for the deposition of LAO thin films is spray pyrolysis, where a solution containing this compound and an aluminum precursor (e.g., aluminum acetylacetonate) is sprayed onto a heated substrate. researchgate.net The precursors decompose upon contact with the hot surface, forming a thin film of lanthanum aluminate. The properties of the resulting film, such as its dielectric constant and electrical breakdown field, are dependent on the deposition temperature and the composition of the precursor solution. researchgate.net Sol-gel methods have also been developed for the fabrication of LAO thin films using lanthanum nitrate and aluminum nitrate as precursors. zju.edu.cn
| Deposition Method | Lanthanum Precursor | Aluminum Precursor | Substrate | Deposition Temperature (°C) | Resulting Film Properties | Reference |
| Spray Pyrolysis | This compound | Aluminum acetylacetonate | Si (100) | 500-650 | Amorphous, Dielectric Constant: 5.2-10 | researchgate.net |
| Sol-Gel | This compound | Aluminum nitrate | Si (110) | - | Cubic Perovskite | zju.edu.cn |
Role in Enhancing Thermal Stability and Optical Performance
This compound, through its conversion to lanthanum oxide (La₂O₃), plays a crucial role in enhancing the thermal stability and optical performance of advanced glass formulations. optica.orgwikipedia.orgstanfordmaterials.com The addition of lanthanum oxide to glass compositions leads to several beneficial modifications of the material's properties.
The incorporation of lanthanum oxide, derived from the thermal decomposition of this compound during the glass melting process, can significantly increase the refractive index of the glass while maintaining low dispersion. optica.orgstanfordmaterials.com This combination is highly desirable for the production of high-quality optical lenses for applications such as cameras and telescopes. stanfordmaterials.com Furthermore, lanthanum oxide enhances the chemical durability and alkali resistance of glass, making it more stable in various environments. stanfordmaterials.com It also contributes to increased density, microhardness, and thermal stability by raising the glass transition temperature. stanfordmaterials.com
Nanomaterial Synthesis
This compound is a widely used precursor in the synthesis of a diverse range of lanthanum-based nanomaterials. stanfordmaterials.comjetir.orgmocedes.org Its utility stems from its good solubility in water and other polar solvents, and its ability to be readily converted to lanthanum oxide or other lanthanum compounds upon heat treatment or reaction. Various synthesis methodologies, including co-precipitation, sol-gel, and hydrothermal methods, utilize this compound to produce nanoparticles with controlled size, morphology, and properties. jetir.orgmocedes.org
For example, lanthanum oxide (La₂O₃) nanoparticles can be synthesized via a co-precipitation method where an aqueous solution of this compound is treated with a precipitating agent like sodium hydroxide. mocedes.org The resulting lanthanum hydroxide precipitate is then washed, dried, and calcined to yield La₂O₃ nanoparticles. The sol-gel method also employs this compound, often in combination with a complexing agent like citric acid or a polymer such as polyethylene (B3416737) glycol, to form a gel that is subsequently calcined to produce lanthanum oxide nanopowders. researchgate.net
Beyond simple oxides, this compound is also a key ingredient in the synthesis of more complex nanomaterials. For instance, it is used as a precursor in the hydrothermal synthesis of lanthanum sulfide (B99878) oxides (La₂O₂S) and in the formation of LaMnO₃ thin films. stanfordmaterials.com Additionally, it is employed in the co-precipitation synthesis of lanthanum-zinc oxide nanocomposites, which have shown promise as heterogeneous catalysts. mdpi.com The versatility of this compound makes it a fundamental component in the bottom-up fabrication of a wide array of functional nanomaterials.
Composite Materials and Coatings
The application of this compound extends to the fabrication of advanced composite materials and functional coatings, where it is used to introduce lanthanum ions that impart specific bioactive, electrochemical, or protective properties.
In the field of bone tissue engineering, lanthanum-doped composite scaffolds are being developed to enhance bone regeneration. These scaffolds often consist of a combination of bioglasses and a biopolymer like chitosan. Lanthanum has been shown to promote the osteogenic differentiation of bone marrow-derived mesenchymal stem cells. bohrium.comnih.govnih.gov
Lanthanum-doped bioglasses/chitosan (La-BGs/CS) composite scaffolds have been fabricated to create materials that support both bone growth (osteogenesis) and blood vessel formation (angiogenesis). bohrium.com The inclusion of lanthanum oxide in the bioglass component has been observed to stimulate cell proliferation and differentiation via specific signaling pathways. bohrium.com Similarly, lanthanum phosphate (LaPO₄) nanoparticles have been incorporated into chitosan (CS) scaffolds. nih.govnih.gov These LaPO₄/CS scaffolds have demonstrated good biocompatibility and the ability to accelerate bone generation in animal models. nih.govnih.gov The controlled release of lanthanum ions from these scaffolds is believed to be key to their enhanced osteogenic efficiency. nih.gov
The sol-gel method is a versatile technique for producing multi-component oxide materials with high homogeneity at the nanoscale. This compound is a common precursor for introducing lanthanum into these complex oxides. For instance, ternary reactive powders in the La-Co-Ti-O system have been synthesized using the sol-gel method by the simultaneous gelation of cations from lanthanum nitrate, cobalt nitrate, and a titanium alkoxide. orientjchem.org The resulting gel is dried and calcined at various temperatures to form nanocrystalline composite powders containing phases such as anatase (TiO₂), La₂O₅, and various cobalt oxides. orientjchem.org
This approach has also been applied to create multiferroic composite thin films. For example, lead lanthanum titanate-cobalt iron oxide ((1 − x) Pb₀.₈₅La₀.₁₅TiO₃—x CoFe₂O₄) composites have been synthesized via a sol-gel route. aip.org In this synthesis, this compound hexahydrate is used alongside lead acetate (B1210297) and titanium butoxide to prepare the lead lanthanum titanate precursor sol. aip.org
| Composite System | Precursors | Synthesis Method | Key Findings |
| Lanthanum, Cobalt, Titanium Oxide | Lanthanum nitrate, Cobalt nitrate, Tetra isopropyl ortho titanate | Sol-gel | Formation of nanocrystalline anatase, La₂O₅, and cobalt oxide phases. orientjchem.org |
| Lead Lanthanum Titanate - Cobalt Iron Oxide | Lanthanum nitrate hexahydrate, Lead acetate tri-hydrate, Titanium butoxide, Cobalt(II) nitrate hexahydrate, Iron(III) nitrate nonahydrate | Sol-gel | Successful preparation of multiferroic composite thin films. aip.org |
This compound has emerged as a valuable electrolyte additive for improving the performance and stability of next-generation batteries. Its role is particularly significant in stabilizing metal anodes, which are prone to dendritic growth and instability during cycling.
Similarly, in aqueous zinc batteries , this compound is used as a supporting salt in the zinc sulfate (B86663) electrolyte. nih.govresearchgate.net Its presence helps to regulate charge distribution at the electrode-electrolyte interface and weakens the electric double-layer repulsive force, which promotes dense, uniform deposition of zinc metal and suppresses the formation of unfavorable morphologies that can limit the battery's lifespan. nih.gov
Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation, is a surface treatment technique used to form thick, hard, and corrosion-resistant ceramic-like coatings on light metals such as magnesium and aluminum alloys. researchgate.netnih.gov The composition of the electrolyte is crucial as its components are incorporated into the final coating. mdpi.com
This compound is used as an additive in phosphate-based electrolytes for creating PEO coatings on magnesium alloys like AZ31. researchgate.net The addition of lanthanum nitrate significantly improves the corrosion resistance of the resulting oxide coating. researchgate.net During the PEO process, lanthanum species are homogeneously incorporated into the coating structure, likely forming lanthanum oxides or hydroxides. researchgate.net These incorporated lanthanum compounds play a barrier role, hindering the penetration of corrosive agents and leading to the formation of a denser coating structure. researchgate.net Thermodynamic calculations support the formation of stable and insoluble lanthanum hydroxide sediments under these conditions, contributing to the enhanced protective properties of the coating. researchgate.net
Electrochemical Research Applications
Electrochemical Synthesis of Thin Films and Coatings
Lanthanum(III) nitrate (B79036) is a key starting material for the electrochemical deposition of thin films and coatings with specific functionalities. scbt.comsigmaaldrich.comfishersci.fialfa-chemical.comthermofisher.com
Lanthanum(III) nitrate is utilized in the electrochemical synthesis of Lanthanum Manganite (LaMnO₃) thin films on stainless steel substrates. scbt.comsigmaaldrich.comfishersci.fialfa-chemical.com This process typically involves an electrochemical cell where a solution containing this compound and a manganese source is used as the electrolyte. The application of a specific potential or current to the stainless steel substrate, which acts as the working electrode, initiates the co-deposition and reaction of lanthanum and manganese species to form the LaMnO₃ coating.
The resulting LaMnO₃ films are of interest for their potential applications in solid oxide fuel cells (SOFCs) as cathode materials, owing to their high electrical conductivity and catalytic activity for the oxygen reduction reaction at elevated temperatures. The electrochemical synthesis method offers advantages such as precise control over film thickness, morphology, and composition by adjusting parameters like electrolyte concentration, deposition potential, and time.
Electrolyte Additives in Energy Storage Devices
The addition of this compound to electrolytes in energy storage devices like supercapacitors and lithium-sulfur batteries has been shown to enhance their performance and stability.
In the field of supercapacitors, this compound is incorporated into solid polymer electrolytes (SPEs) to improve their ionic conductivity. bio-conferences.org A study investigating SPEs based on corn starch demonstrated that the addition of this compound increased the amorphous nature of the polymer matrix, which is crucial for enhancing ionic mobility. bio-conferences.org The interaction between the lanthanum cations (La³⁺) and functional groups within the polymer, such as oxygen atoms, facilitates the transport of ions. bio-conferences.org
Research has shown that increasing the concentration of this compound in a corn starch-based SPE leads to higher ionic conductivity. bio-conferences.org For instance, an 8 wt.% concentration of La(NO₃)₃ in one study resulted in an ionic conductivity of 9.68 x 10⁻¹¹ S/cm and a specific capacitance of 2.71 x 10⁻⁷ F/g at a scan rate of 50 mV/s. bio-conferences.org
Table 1: Electrochemical Performance of a Corn Starch-Based Solid Polymer Electrolyte with 8 wt.% this compound bio-conferences.org
| Parameter | Value |
|---|---|
| Ionic Conductivity | 9.68 x 10⁻¹¹ S/cm |
| Specific Capacitance (at 50 mV/s) | 2.71 x 10⁻⁷ F/g |
| Energy Density | 0.032 Wh/kg |
This table presents the electrochemical performance metrics of a supercapacitor utilizing a solid polymer electrolyte composed of corn starch and an 8 wt.% concentration of this compound.
This compound has been identified as an effective electrolyte additive for stabilizing the surface of lithium metal anodes in lithium-sulfur (Li-S) batteries. nih.govacs.orgacs.orgwiley.com The instability of the lithium anode during charging and discharging, which leads to the formation of dendrites and a porous surface, is a major challenge in the practical application of Li-S batteries. nih.govacs.orgacs.org
When introduced into the electrolyte, this compound facilitates the formation of a stable and passive composite film on the lithium anode surface. nih.govacs.orgacs.org It is believed that the La³⁺ ions are reduced to metallic lanthanum on the anode surface, which then reacts with lithium polysulfides to form lanthanum sulfides (e.g., La₂S₃). acs.orgwiley.com This forms a protective layer that suppresses the electrochemical dissolution and deposition reactions, leading to a smoother lithium surface morphology and improved cycling stability of the Li-S cell. nih.govacs.orgacs.org
Development of Modified Electrodes
Lanthanum compounds, often synthesized from this compound, are used to modify electrodes for enhanced electrochemical sensing capabilities.
Lanthanum(III) oxide (La₂O₃), which can be prepared from this compound hexahydrate, is used to create modified carbon paste electrodes (CPEs). researchgate.netmdpi.com These La₂O₃/CPEs have been developed for the electrochemical detection of various analytes, such as dopamine (B1211576). mdpi.com The incorporation of lanthanum oxide into the carbon paste matrix significantly enhances the electrode's performance.
For example, a La₂O₃-modified CPE demonstrated a 70.0% increase in the anodic peak current for dopamine detection compared to an unmodified CPE. mdpi.com The presence of the lanthanum oxide composite provides a larger active surface area and can exhibit catalytic properties, leading to improved sensitivity and selectivity. In one study, the detection limit for dopamine using a La₂O₃/CPE was found to be 0.06 µmol/L. mdpi.com The selectivity of these electrodes can be further improved by the addition of surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB), which can help in separating the electrochemical signals of interfering species. mdpi.com
Spectroscopic and Analytical Characterization of Lanthanum Iii Nitrate
The elucidation of the structure, coordination, and crystalline properties of Lanthanum(III) nitrate (B79036) and its complexes relies heavily on a suite of spectroscopic and analytical techniques. These methods provide detailed insights into the molecular and bulk characteristics of the compound.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study lanthanide complexes, offering a balance between computational cost and accuracy for predicting various molecular properties.
DFT calculations are instrumental in predicting the stable geometries of Lanthanum(III) nitrate (B79036) and its complexes. These calculations can determine key geometric parameters such as bond lengths and angles, which are crucial for understanding the coordination environment of the La(III) ion.
Quantum chemical calculations on hydrated Lanthanum(III) nitrate complexes, such as [La(NO3)3(H2O)4], have shown that the calculated bond lengths can be sensitive to the computational model. For instance, gas-phase optimizations tend to predict La–ONO2 bond lengths that are significantly shorter than La–OH2 bonds, a result that contrasts with experimental data from X-ray diffraction. researchgate.net However, the inclusion of environmental effects, either through a polarizable continuum model (PCM) or by explicitly modeling hydrogen bonds in clusters like {[La(NO3)3(H2O)4]∙nH2O}, leads to better agreement with experimental bond lengths. researchgate.net This highlights the importance of intermolecular interactions, such as hydrogen bonding, in modulating the electron density distribution through charge transfer in the H2O → La³⁺ → NO3⁻ chains. researchgate.net
In studies of lanthanide complexes with other ligands in a nitrate medium, DFT has been used to analyze geometrical parameters, confirming, for example, the bidentate coordination fashion of ligands like acetohydroxamic acid (AHA) with La(III). ias.ac.in First-principles molecular dynamics simulations, which utilize DFT, have been employed to study complexes like [La(BLPhen)2(NO3)3]. These simulations provide average bond distances, showing for instance that moving from Lanthanum to other lanthanides results in a shrinking of the binding pocket. osti.gov
DFT has also been applied to model more complex systems, such as lanthanum nitride clusters encapsulated in fullerenes (La3N@C80). In these systems, DFT calculations predict geometric parameters like La–N bond lengths and La–N–La angles, demonstrating how the geometry changes due to confinement and electrostatic repulsion between the cluster and the fullerene cage. mdpi.comresearchgate.net
Table 1: Selected Geometric Parameters for Lanthanum Complexes from DFT Calculations This table is interactive. Click on the headers to sort the data.
| Compound/System | Parameter | Value | Source |
|---|---|---|---|
La3N@C80 |
La–N bond length | 2.247–2.265 Å | mdpi.com |
[La(BLPhen)2]3+ |
Avg. La-O(NO3) distance | 2.62 Å | osti.gov |
[La(BLPhen)2]3+ |
Avg. La-N(NO3) distance | 3.01 Å | osti.gov |
[La(OH2)9]3+ with PCM |
La-O stretching frequency | 328.2 cm⁻¹ | researchgate.net |
DFT is a valuable tool for calculating NMR parameters, such as magnetic shielding tensors and electric field gradients (EFG), which relate directly to experimental solid-state NMR data. rsc.org The magnetic shielding tensor describes how the electron cloud around a nucleus screens it from an external magnetic field, giving rise to the chemical shift. nih.gov This shielding is anisotropic, meaning it depends on the orientation of the molecule relative to the magnetic field, and is therefore represented by a tensor. nih.gov
The gauge-including projector augmented wave (GIPAW) method, implemented within a DFT framework, has proven effective for calculating NMR shielding parameters in periodic systems, such as crystals. rsc.orgarxiv.org This approach has been successfully used to assign experimental solid-state ¹³C and ¹⁵N NMR spectra of lanthanum(III) complexes by comparing the calculated shielding values with experimental chemical shifts. rsc.org The calculations can be performed at different levels of theory, including relativistic effects, which can be important for heavy elements like lanthanum. rsc.org While specific GIPAW calculations for this compound were not detailed in the provided sources, the methodology is directly applicable and has been validated for other lanthanum complexes and heavy metal systems. rsc.orgresearchgate.net
Investigating the electronic structure of lanthanide compounds with theoretical methods presents challenges due to the complex nature of their 4f orbitals. umn.edu For Lanthanum(III), which has an empty 4f shell ([Xe] configuration), the electronic properties are primarily determined by the interactions between the metal center and the nitrate ligands. DFT calculations can model these interactions, including charge transfer between the ligands and the metal ion. researchgate.net
DFT is also employed to predict the optical properties of lanthanum-containing materials. ijpras.com By calculating the frequency-dependent complex dielectric function, one can derive other key optical properties such as the refractive index, extinction coefficient, and optical conductivity. ijpras.com For example, DFT studies on lanthanum oxide (La₂O₃) have been performed to determine its optical functions, demonstrating the utility of this approach for understanding how these materials interact with light. ijpras.com Although these specific calculations were for the oxide, the same theoretical framework can be applied to this compound to understand its electronic transitions and predict its optical response.
The calculation of excited states in lanthanide complexes is complex. Standard DFT, being a single-determinant method, is not ideally suited for describing the multiconfigurational nature of the excited electronic states of many lanthanide ions. nih.gov However, Lanthanum(III) is a special case as it lacks 4f electrons, and therefore does not exhibit the f-f electronic transitions characteristic of other luminescent lanthanides.
For this compound, any excited states would be associated with the nitrate ligands (intraligand transitions) or with charge transfer between the nitrate and the lanthanum ion (ligand-to-metal charge transfer, LMCT). DFT-based methods can be used to investigate the energies of these singlet and triplet excited states, which are crucial for understanding the photophysical properties of the compound.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited state properties, such as electronic transition energies and oscillator strengths. researchgate.net It is frequently used to simulate UV-Vis absorption spectra. researchgate.net
For this compound complexes, TD-DFT can be applied to study the electronic transitions responsible for any observed luminescence or absorption. researchgate.net Since La³⁺ itself is not luminescent, the properties are dictated by the nitrate ligands or other coordinating species. TD-DFT calculations can help assign experimental absorption bands to specific electronic transitions, such as Ligand-to-Ligand Charge Transfer (LLCT) or Ligand-to-Metal Charge Transfer (LMCT). researchgate.net While TD-DFT has limitations, particularly for open-shell systems with complex multiplet structures like Eu³⁺, its application to closed-shell systems like La³⁺ is more straightforward for modeling ligand-based electronic transitions. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed insight into the structure, dynamics, and thermodynamics of systems like this compound in solution.
MD simulations of La(NO₃)₃ in various solvents, such as methanol (B129727) (MeOH) and ethylammonium (B1618946) nitrate (EAN) mixtures, have been used to characterize the solvation shell of the La³⁺ ion. acs.orgnih.gov These studies utilize radial distribution functions (g(r)) to determine the probable distances of solvent molecules and nitrate anions from the central lanthanum ion. acs.orgnih.gov
A key finding from these simulations is the dynamic nature of nitrate coordination. Nitrate anions can coordinate to the La³⁺ ion in either a monodentate or a bidentate fashion. acs.orguniroma1.it In pure methanol, monodentate coordination is primarily observed, while in EAN-rich environments, bidentate binding becomes dominant. nih.gov Ab initio MD simulations in pure EAN ionic liquid show that the La³⁺ ion is coordinated by five nitrate anions, all acting as bidentate ligands, resulting in a total of ten La-O contacts. uniroma1.it
The total coordination number of the La³⁺ ion is also highly dependent on the solvent environment. Simulations show that as the concentration of EAN increases in EAN/MeOH mixtures, methanol molecules are progressively replaced by nitrate anions in the first coordination sphere. acs.org The simulations can identify the prevalence of different coordination polyhedra, with 10-fold, 11-fold, and 12-fold coordinated structures being observed. acs.org The 12-fold coordinated complexes are compatible with an icosahedral geometry. nih.gov These computational studies highlight the stronger affinity of nitrate anions for lanthanide ions compared to other anions like perchlorate (B79767) or chloride. acs.org
Table 2: Coordination Properties of La³⁺ from MD Simulations in EAN/MeOH Mixtures This table is interactive. Click on the headers to sort the data.
| EAN Molar Fraction (χ_EAN) | Avg. La–O_MeOH Coord. No. | Avg. La–O_NO3⁻ Coord. No. | Total Avg. La–O Coord. No. | Bidentate NO3⁻ Coord. No. | Monodentate NO3⁻ Coord. No. | Source |
|---|---|---|---|---|---|---|
| 0.0 (Pure MeOH) | 7.9 | 2.5 | 10.4 | 0.0 | 2.5 | acs.org |
| 0.1 | 6.8 | 3.6 | 10.4 | 0.4 | 2.8 | acs.org |
| 0.2 | 5.8 | 4.8 | 10.6 | 1.0 | 2.8 | acs.org |
| 0.4 | 4.1 | 6.5 | 10.6 | 1.9 | 2.7 | acs.org |
| 0.8 | 1.5 | 9.0 | 10.5 | 3.4 | 2.2 | acs.org |
| 1.0 (Pure EAN) | 0.0 | 10.4 | 10.4 | 4.3 | 1.8 | acs.org |
Investigation of Cluster Aggregation Mechanisms in Solution
Molecular dynamics (MD) simulations have been instrumental in elucidating the structure and speciation of Lanthanum(III) ions in solution. nih.govacs.org In a 0.1 mol/L solution of this compound in methanol, simulations reveal the formation of branched-like polynuclear clusters. nih.govresearchgate.net Analysis using graph theory techniques shows that the predominant species are clusters containing 3, 7, and 8 La³⁺ cations. nih.govacs.org
The driving force for this aggregation is the formation of "monodentate" nitrate bridges that link the La³⁺ cations. nih.govresearchgate.net The low dielectric constant of methanol is a key factor, as it promotes the strong binding of the La³⁺-NO₃⁻ ion pair, leading to this nitrato-bridging polymerization and subsequent cluster formation. nih.govresearchgate.net
A detailed 3-step mechanism for the aggregation of La³⁺ clusters has been developed based on MD simulations, as illustrated by the formation of an 8-La³⁺ cluster from smaller 2- and 6-La³⁺ clusters acs.org:
Hydrogen Bond Formation: The process begins with the formation of hydrogen bonds between the methanol molecules solvating the two separate clusters. acs.org
Spatial Rearrangement: This initial interaction is followed by a spatial rearrangement of the first coordination spheres of both clusters, bringing the metallic centers closer. acs.org
Nitrate Bridge Formation: The final step is the formation of a stable nitrate bridge between the La³⁺ centers of the two initial complexes, resulting in a single, larger cluster. acs.org
Intermediate clusters, such as those containing 2, 4, and 6 La³⁺ ions, serve as building blocks for the larger, more stable aggregates. acs.org
| Number of La³⁺ Ions per Cluster | Structural Characteristic | Bridging Ligand |
|---|---|---|
| 3 | Branched Polynuclear | Monodentate Nitrate |
| 7 | Branched Polynuclear | Monodentate Nitrate |
| 8 | Branched Polynuclear | Monodentate Nitrate |
Analysis of Solvation Shells and Ligand Exchange
The composition and geometry of the first solvation shell around the La³⁺ ion are highly dependent on the solvent environment. Combined molecular dynamics simulations and X-ray absorption spectroscopy (XAS) have provided a detailed picture of these structures. acs.orgnih.gov
In mixtures of ethyl ammonium (B1175870) nitrate (EAN) and methanol (MeOH), the La³⁺ solvation shell undergoes significant and continuous changes as the solvent composition is varied. acs.orgnih.gov In pure methanol, the La³⁺ ion is typically 10-coordinate, forming a bicapped square antiprism geometry where nitrate anions act as monodentate ligands. acs.orgresearchgate.net As the concentration of the ionic liquid EAN increases, methanol molecules in the first solvation shell are progressively replaced by nitrate anions. acs.orgnih.gov In pure EAN, this ligand exchange results in a 12-coordinated icosahedral complex, where nitrate anions bind in both mono- and bidentate modes. acs.orgnih.gov
A similar trend is observed in EAN/water mixtures. uniroma1.it In pure water, La³⁺ predominantly exhibits a 9-fold coordination with a tricapped trigonal prismatic geometry. uniroma1.it As the EAN concentration rises, water molecules are exchanged for nitrate anions, with a 10-fold bicapped square antiprism structure becoming the dominant species in the mixed compositions before reaching the 12-fold icosahedral geometry in pure EAN. uniroma1.it
First-principles molecular dynamics simulations in pure EAN show that the La³⁺ ion coordinates with five nitrate anions, all of which act as bidentate ligands, resulting in a total oxygen coordination number of 10. uniroma1.it These simulations also capture the dynamic nature of the solvation shell, revealing rapid rotation of the nitrate groups, which is a form of ligand exchange. uniroma1.it The non-integer coordination numbers often observed in simulations arise from both static disorder (different ions having different coordination numbers) and dynamic disorder (coordination numbers changing over time). nih.gov
| Solvent System | Predominant Coordination Number (CN) | Geometry | Nitrate Binding Mode | Reference |
|---|---|---|---|---|
| Pure Methanol | 10 | Bicapped Square Antiprism | Monodentate | acs.orgresearchgate.net |
| Pure Water | 9 | Tricapped Trigonal Prism | Monodentate | uniroma1.it |
| EAN/Methanol Mixtures | 10 to 12 | Varies with composition | Monodentate & Bidentate | acs.orgnih.gov |
| EAN/Water Mixtures | 9 to 12 | Varies with composition | Monodentate & Bidentate | uniroma1.it |
| Pure Ethyl Ammonium Nitrate (EAN) | 12 | Icosahedral | Monodentate & Bidentate | acs.orgnih.gov |
Quantum Chemical Calculations for Complex Characterization
Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), offer fundamental insights into the electronic structure and bonding of this compound complexes. researchgate.netresearchgate.net These calculations are crucial for determining the relative stability of different coordination modes and characterizing the nature of the metal-ligand bonds.
Ab initio quantum mechanical calculations performed on gas-phase La(III)(NO₃)n complexes (where n=1–3) consistently show that a bidentate coordination of the nitrate anion is energetically preferred over a monodentate mode. researchgate.net This preference is significant, with the bidentate form being more stable by approximately 20-30 kcal/mol. researchgate.net
However, the presence of solvent molecules, such as water, complicates this picture. researchgate.net For hydrated complexes like La(NO₃)₃(H₂O)m, the coordination of water molecules can induce a change in the nitrate's binding mode. researchgate.net As the first coordination sphere becomes more crowded with water ligands, the energetic preference for bidentate nitrate binding decreases due to increased steric repulsion. researchgate.netescholarship.org DFT modeling that explicitly includes solvent molecules through a cluster approach shows that as the number of water molecules in the hydration shell increases, new local energy minima can appear that correspond to structures with monodentate nitrate coordination. researchgate.net This demonstrates the critical role of the environment in determining the final complex structure. researchgate.net
First-principles molecular dynamics simulations, which are based on quantum mechanics, have been used to study the complexation of La(III) with specific ligands in the presence of nitrate ions. osti.gov These studies confirm that the binding mode and dynamics of the nitrate anions are influenced by factors such as the size of the binding pocket created by the primary ligands. osti.gov
| Complex | More Stable Binding Mode | Approximate Energy Difference (kcal/mol) |
|---|---|---|
| [La(NO₃)]²⁺ | Bidentate | ~30 |
| [La(NO₃)₃] | Bidentate | ~20 |
Environmental Remediation and Adsorption Studies
Adsorption Processes for Rare Earth Elements from Wastewater
The removal of rare earth elements (REEs) from industrial effluent is critical to prevent resource loss and environmental pollution. bsb-muenchen.deresearchgate.netmdpi.com Adsorption is a widely used, cost-effective, and selective method for treating wastewater containing dissolved REEs like lanthanum. mdpi.com Studies often utilize lanthanum(III) nitrate (B79036) as the source of aqueous lanthanum ions (La³⁺) to investigate the efficacy of various natural and modified adsorbents, such as bentonite (B74815) and kaolinite (B1170537), in sequestering these valuable yet potentially hazardous elements. bsb-muenchen.dedbc.wroc.pl
Research shows that the adsorption capacity for lanthanum on materials like kaolinite increases as the initial concentration of La³⁺ in the solution rises, until the active adsorption sites on the material become saturated. dbc.wroc.pl Similarly, bentonite, a natural clay mineral, has demonstrated excellent adsorption and removal efficiency for cationic pollutants, including heavy metals and REEs. mdpi.com
The kinetics of lanthanum adsorption from nitrate solutions onto adsorbents like bentonite and kaolinite have been found to align well with the pseudo-second-order kinetic model. mdpi.comdbc.wroc.pl This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the lanthanum ions. researchgate.net The process is influenced by both the concentration of lanthanum ions and the amount of adsorbent used. mdpi.com
Thermodynamic studies reveal that the adsorption of lanthanum onto these materials is a spontaneous and endothermic process. The spontaneity is confirmed by negative values for the standard Gibbs free energy (ΔG°). bsb-muenchen.deresearchgate.netmdpi.com The positive standard enthalpy change (ΔH°) values indicate that the process is endothermic, meaning that adsorption capacity increases with higher temperatures. bsb-muenchen.demdpi.comdbc.wroc.pl Furthermore, a positive standard entropy change (ΔS°) shows that the process leads to an increase in randomness at the solid-liquid interface during adsorption. bsb-muenchen.deresearchgate.netmdpi.com
Table 1: Kinetic Parameters for Lanthanum Adsorption on Bentonite in a Nitrate System An interactive table detailing the kinetic model that best fits the adsorption process.
| Kinetic Model | Fit Description | Governing Factors | Source |
|---|---|---|---|
| Pseudo-second-order | The model demonstrates a strong correlation with experimental data for lanthanum adsorption on bentonite from a nitrate solution. | Adsorption rate is dependent on both the concentration of lanthanum ions and the availability of adsorption sites on the bentonite. | mdpi.com |
Table 2: Thermodynamic Parameters for Lanthanum Adsorption on Bentonite An interactive table summarizing the thermodynamic properties of the adsorption process in both nitrate and sulfate (B86663) systems.
| Parameter | Value (Nitrate System) | Value (Sulfate System) | Indication | Source |
|---|---|---|---|---|
| ΔG° (Standard Gibbs Free Energy) | Negative (in the range of -27.64 to -31.48 kJ/mol for both systems) | Negative (in the range of -27.64 to -31.48 kJ/mol for both systems) | The adsorption process is spontaneous. | bsb-muenchen.deresearchgate.net |
| ΔH° (Standard Enthalpy Change) | +10.38 kJ/mol | +7.53 kJ/mol | The adsorption process is endothermic. | bsb-muenchen.deresearchgate.netmdpi.com |
| ΔS° (Standard Entropy Change) | +61.54 J/(mol·K) | +76.24 J/(mol·K) | The adsorption process is entropy-increasing. | bsb-muenchen.deresearchgate.netmdpi.com |
The chemical composition of wastewater significantly impacts the efficiency of adsorption. Comparative studies on the adsorption of lanthanum onto bentonite have shown that the type of background electrolyte, specifically sulfate versus nitrate, plays a crucial role. bsb-muenchen.deresearchgate.netdntb.gov.ua
Research indicates that a sulfate system is more favorable for the adsorption of lanthanum ions onto bentonite surfaces. bsb-muenchen.deresearchgate.net The maximum adsorption capacity for lanthanum in a sulfate system was found to be approximately 1.7 times higher than in a nitrate system. researchgate.netmdpi.comdntb.gov.ua The adsorption rate is also faster in the sulfate system. mdpi.com Conversely, the adsorption process in the nitrate system is more sensitive to changes in pH and the concentration of the background electrolyte. bsb-muenchen.deresearchgate.netmdpi.com This suggests that the presence of sulfate ions facilitates a more robust and efficient removal of lanthanum from aqueous solutions compared to nitrate ions.
Treatment of Heavy Metal Ions in Industrial Wastewater
Lanthanum(III) nitrate also has applications in the broader context of treating industrial wastewater contaminated with various heavy metal ions. bloomtechz.com The principle involves using the lanthanum compound to form stable, often insoluble, complexes with the target heavy metals, thereby enabling their removal and recovery. bloomtechz.com
Biological and Biomedical Research Applications: Mechanistic Insights
Investigation of Cellular Interactions and Effects
The biological impact of lanthanum(III) nitrate (B79036) is intrinsically linked to its behavior in physiological environments and its subsequent interactions with various cell types.
Formation of Lanthanum-Containing Compounds in Biological Media
When introduced into biological media, such as cell culture medium, lanthanum(III) nitrate readily interacts with components of the medium to form new compounds. In Dulbecco's Modified Eagle Medium (DMEM), this compound forms fluffy precipitates identified as Lanthanum-phosphate (La-PO₄) particles. researchgate.netfrontiersin.orgnih.gov The size of these particles, as determined by dynamic light scattering, ranges from approximately 91 to 746 nanometers and increases with higher concentrations of this compound. researchgate.net
In the presence of fetal bovine serum (FBS), a common supplement in cell culture, the composition of the precipitate changes. Instead of simple La-PO₄ particles, a more complex La-PO₄-protein compound is formed. researchgate.netfrontiersin.orgnih.gov This interaction with proteins and phosphates in the media is a critical first step that dictates the subsequent cellular effects. nih.gov The formation of these lanthanum-containing bioparticles is believed to be a key factor influencing the viability of cells like bone marrow stromal cells. researchgate.net
Table 1: Lanthanum-Containing Compounds in Biological Media
| Culture Medium | Lanthanum Compound Formed |
|---|---|
| DMEM (serum-free) | La-PO₄ particles |
| DMEM with FBS | La-PO₄-protein compound |
Impact on Osteoblast Differentiation Mechanisms
Lanthanum ions (La³⁺) have demonstrated a capacity to influence the differentiation of osteoblasts, the cells responsible for bone formation. Studies have shown that La³⁺ can enhance in vitro osteoblast differentiation, a process marked by increased alkaline phosphatase (ALP) activity, osteocalcin (B1147995) (OC) secretion, and matrix mineralization. nih.gov This enhancement is associated with the increased expression of key osteoblast-specific genes, including Cbfa-1, osteopontin (B1167477) (OPN), and bone sialoprotein (BSP). nih.gov However, the effect of lanthanum is concentration-dependent. While lower concentrations can be stimulatory, higher concentrations, particularly in the form of La-containing precipitates, can inhibit osteoblast differentiation by suppressing the expression of osteoblast-related genes and proteins. researchgate.netdntb.gov.ua For instance, the La-PO₄-protein compounds formed in media with FBS have been shown to inhibit the osteoblast differentiation of bone marrow stromal cells (BMSCs) at a concentration of 1 μM. researchgate.netnih.gov
Mechanism of Inhibition of Cell Proliferation (e.g., Bone Marrow Stromal Cells)
The proliferation of certain cell types, such as bone marrow stromal cells (BMSCs), can be inhibited by this compound, primarily at higher concentrations. researchgate.net Research indicates that this inhibitory effect is not caused by the lanthanum ions (La³⁺) themselves but rather by the lanthanum-containing precipitates that form in the culture medium. researchgate.net In serum-free DMEM, these precipitates were found to inhibit BMSC viability at concentrations of 1, 10, and 100 μM. nih.gov When these precipitates were isolated and added to a complete medium, they continued to inhibit cell viability at concentrations of 10 μM and 100 μM. nih.gov This suggests that the physical presence and/or chemical properties of these particles interfere with normal cellular processes, leading to a reduction in cell proliferation. A novel stromal cell type in rat bone marrow has been identified by its preferential uptake of lanthanum nitrate, which could serve as a marker for this cell. jmst.org
Table 2: Effect of this compound on BMSC Proliferation
| Concentration (in DMEM) | Effect on BMSC Proliferation |
|---|---|
| 0.001 - 10 μM | No significant effect |
| 100 μM | Inhibition |
Scaffolding Applications for Tissue Engineering
The ability of lanthanum to modulate bone cell activity has led to its incorporation into scaffolds for bone tissue engineering. These scaffolds provide a three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately promoting bone regeneration. nih.gov Lanthanum-doped scaffolds have been shown to create a favorable microenvironment for new bone growth. nih.gov For example, lanthanum-doped mesoporous calcium silicate/chitosan scaffolds have been developed for bone tissue engineering applications. researchgate.net
A key mechanism through which lanthanum promotes osteogenesis is the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov The ERK pathway is a critical regulator of osteoblast differentiation and bone formation. Studies have demonstrated that treatment with La³⁺ enhances the phosphorylation of ERK. nih.gov The importance of this pathway is highlighted by the fact that inhibiting ERK activation suppresses the positive effects of lanthanum on osteoblast activity. nih.gov This suggests that La³⁺ exposure enhances in vitro osteoblast differentiation through a mechanism dependent on ERK phosphorylation. nih.gov
Successful bone tissue engineering requires not only osteogenesis but also angiogenesis, the formation of new blood vessels, to supply nutrients and oxygen to the regenerating tissue. Lanthanum-doped scaffolds have been found to stimulate angiogenesis. researchgate.net Lanthanum oxide nanoparticle-reinforced collagen biomatrices have been shown to elicit endothelial cell activation, leading to pro-angiogenic responses such as tube formation. These scaffolds also promote the infiltration and proliferation of endothelial cells. Furthermore, lanthanum-doped mesoporous bioglasses/chitosan composite scaffolds have been observed to stimulate the migration and tube formation of human umbilical vein endothelial cells (HUVECs). researchgate.net This pro-angiogenic effect is linked to the increased expression of angiogenic-related genes, including vascular endothelial growth factor (VEGF). researchgate.netnih.gov
Neurotoxic Effect Mechanisms in Model Organisms (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans (C. elegans) serves as a powerful model organism for dissecting the molecular mechanisms underlying the neurotoxicity of this compound. Studies using C. elegans have provided crucial insights into how this compound disrupts neuronal function, leading to behavioral deficits. The primary mechanisms identified include the modulation of neurotransmitter systems, induction of oxidative stress, and direct damage to neuronal structures. nih.govmdpi.com
Modulation of Neurotransmitter Transporters and Receptors
Exposure to this compound has been shown to significantly alter the expression and function of key neurotransmitter systems in C. elegans, including those for glutamate, serotonin (B10506), and dopamine (B1211576). nih.gov These neurotransmitter systems are fundamental for regulating a wide range of behaviors, such as locomotion and pharyngeal pumping. nih.govresearchgate.net
Research indicates that this compound exposure can either inhibit or activate various neurotransmitter transporters and receptors, leading to an imbalance in neuronal signaling. nih.govresearchgate.netresearchgate.net For instance, studies have demonstrated that lanthanum exposure affects genes related to glutamate-mediated neural signal transduction, which correlates with observed behavioral defects. scies.org Furthermore, lanthanum treatment has been shown to decrease the levels of dopamine and serotonin in C. elegans. mdpi.com This disruption of dopaminergic and serotonergic signaling pathways is a key factor in the observed neurotoxic effects. mdpi.comnih.gov The dysregulation of these critical neurotransmitter systems provides a mechanistic basis for the behavioral abnormalities seen in C. elegans following exposure to this compound. nih.gov
Table 1: Impact of this compound on Neurotransmitter Systems in C. elegans
| Neurotransmitter System | Effect of this compound Exposure | Reference |
|---|---|---|
| Glutamate | Altered gene expression and signal transduction | nih.govscies.org |
| Serotonin | Decreased neurotransmitter levels, disruption of signaling | nih.govmdpi.com |
| Dopamine | Decreased neurotransmitter levels, disruption of signaling | nih.govmdpi.com |
Induction of Reactive Oxygen Species (ROS) Production
A significant mechanism contributing to the neurotoxicity of this compound is the induction of oxidative stress through the production of reactive oxygen species (ROS). nih.gov A notable increase in ROS production has been observed in L4 stage C. elegans exposed to the compound. nih.govresearchgate.netresearchgate.net
Table 2: Effect of this compound on Oxidative Stress Markers in C. elegans
| Marker | Observation | Reference |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significant increase in production | nih.govmdpi.comresearchgate.net |
| Glutathione | Decreased levels | mdpi.com |
Damage to Neuronal Structures (Soma, Dendrite Neurons)
Direct anatomical damage to neurons is a key outcome of this compound exposure in C. elegans. nih.gov Studies utilizing transgenic strains of the nematode have revealed that the compound causes the loss or breakage of both the soma (cell body) and dendrites of neurons. nih.govresearchgate.netresearchgate.net
This damage is not limited to a single neuronal type; both dopaminergic and GABAergic neurons are susceptible to the toxic effects of lanthanum. nih.govresearchgate.net The observed neurodegeneration includes phenomena such as α-synuclein aggregation in the L1 larval stage, further indicating significant cellular stress and damage within the nervous system. nih.govresearchgate.netresearchgate.net This structural damage to essential components of the nervous system directly contributes to the behavioral and functional impairments observed in C. elegans exposed to this compound. nih.gov
Table 3: Neuronal Structural Damage Induced by this compound in C. elegans
| Neuronal Structure | Observed Damage | Affected Neuron Types | Reference |
|---|---|---|---|
| Soma | Loss or breakage | Dopaminergic, GABAergic | nih.govresearchgate.net |
| Dendrites | Loss or breakage | Dopaminergic, GABAergic | nih.govresearchgate.net |
Future Research Directions and Emerging Trends
Exploration of Novel Coordination Architectures for Advanced Materials
The ability of the lanthanum(III) ion to accommodate a high and flexible coordination number makes it an ideal candidate for constructing novel coordination polymers (CPs) and metal-organic frameworks (MOFs). Future research is intensely focused on synthesizing new architectures with tailored properties for specific applications.
Researchers are exploring the use of various organic linkers to create complex, multi-dimensional structures with lanthanum(III) nitrate (B79036). For example, a new two-dimensional (2D) coordination polymer, [La(C₁₈H₁₄N₃O₆)₂(H₂O)(OH)]n, was synthesized using a 1,2,3-triazole linker and lanthanum(III) nitrate hexahydrate. acs.orgnih.gov This material exhibits channels containing entrapped solvent molecules and shows promise as a catalyst. acs.orgnih.gov Similarly, this compound has been used with ligands like 1,4-benzenedicarboxylic acid (BDC) and 2,6-naphthalenedicarboxylic acid (NDC) to create La-MOFs via solvothermal methods. aip.orgatlantis-press.com These materials exhibit high thermal stability and crystallinity, with potential applications as photocatalysts and chemical sensors. aip.orgatlantis-press.comresearchgate.net
The synthesis conditions, such as temperature and solvent, play a crucial role in determining the final structure and properties of these materials. For instance, La-MOFs synthesized with 2,6-naphthalenedicarboxylic acid at different temperatures (120, 130, and 150 °C) yielded crystals with varying colors and uniform morphology. atlantis-press.com The investigation of malonate-containing lanthanide(III) coordination polymers has also yielded a new family of complexes with diverse structural motifs, from infinite layers to two-dimensional networks. frontiersin.org
The luminescent properties of these novel coordination materials are a significant area of interest. LaBDC-MOF, synthesized via a reflux method, has shown potential as a fluorescent probe. researchgate.netchalcogen.ro This opens up possibilities for their use in medical diagnostics and sensing applications. researchgate.net
Table 1: Examples of this compound-Based Coordination Architectures and Their Properties
| Material | Ligand(s) | Synthesis Method | Key Properties & Potential Applications |
| [La(C₁₈H₁₄N₃O₆)₂(H₂O)(OH)]n | 1,2,3-triazole derivative | Solution | 2D coordination polymer, catalytic activity in olefin oxidation. acs.orgnih.govresearchgate.net |
| La-BDC MOF | 1,4-benzenedicarboxylic acid (BDC) | Solvothermal / Reflux | Crystalline, thermally stable, photocatalytic degradation of dyes, potential fluorescent probe. aip.orgresearchgate.netchalcogen.ro |
| La-NDC MOF | 2,6-naphthalenedicarboxylic acid (NDC) | Solvothermal | High crystallinity, potential as a chemical sensor for oxoanions. aip.orgatlantis-press.com |
| La@ZIF-8 | 2-methylimidazole, Lanthanum hydroxide (B78521) | Co-precipitation/loading | High phosphate (B84403) adsorption capacity. rsc.org |
| Malonate-containing La(III) CP | Malonic acid | Solution | Forms infinite layers with nitrate counter ions, photoluminescent properties. frontiersin.org |
Development of Tunable Catalytic Systems with Enhanced Specificity and Efficiency
This compound is a versatile and low-toxicity catalyst precursor for a variety of organic transformations. rsc.orgstanfordmaterials.com Future research is aimed at developing highly tunable catalytic systems that offer improved specificity and efficiency, minimizing waste and energy consumption in chemical synthesis.
One promising area is the development of ligand-assisted or additive-enhanced lanthanum(III) catalysts. rsc.org While ligand-free La(NO₃)₃ shows catalytic activity, its performance can be significantly enhanced. For example, a nearly neutral "this compound alkoxide" catalyst, prepared in situ from this compound hydrate (B1144303) and methyltrioctylphosphonium methyl carbonate, has proven highly effective for the transesterification of α-substituted chiral carboxylic esters without causing epimerization. rsc.orgresearchgate.net This system is practical for both small- and large-scale synthesis. rsc.orgresearchgate.net
This compound also serves as a precursor for creating more complex catalytic materials. It is used in the synthesis of perovskites, such as LaAlO₃, which are employed in catalytic applications like the oxidative coupling of methane. mdpi.com Furthermore, lanthanum nitrates have been shown to be more efficient electron promoters for Ru/Al₂O₃ ammonia (B1221849) synthesis catalysts than traditional promoters like CsNO₃. mdpi.com
The catalytic activity of lanthanum-based materials extends to environmental applications. La-MOFs have demonstrated photocatalytic efficiency in degrading organic pollutants like Rhodamine-B. aip.org A La-BDC MOF showed 69.47% degradation, while a La-NDC MOF achieved 89.3% degradation efficiency over 120 minutes. aip.org Lanthanum-zinc binary oxide nanocomposites, synthesized using lanthanum nitrate as a precursor, have also shown excellent heterogeneous catalytic performance in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. semanticscholar.org
The development of coordination polymers with catalytic properties is another active research front. A 2D coordination polymer based on a 1,2,3-triazole linker and lanthanum nitrate has been shown to be an efficient and reusable catalyst for the oxidation of various olefins to aldehydes. acs.orgnih.gov
Integration in Multifunctional Composite Materials
The incorporation of this compound into various matrices to create multifunctional composite materials is a growing trend. rsc.org These composites aim to combine the properties of the lanthanum compound with those of a host material, such as a polymer or ceramic, to achieve enhanced performance in areas like thermal stability, conductivity, and mechanical strength. rsc.org
In polymer science, this compound is being explored as an additive to improve the properties of polymer electrolytes and stabilizers. For instance, when used as a salt in corn starch-based solid polymer electrolytes, lanthanum nitrate enhances ionic conductivity. ui.ac.id The addition of both lanthanum nitrate and graphene oxide (GO) as a filler can make the polymer more amorphous, further boosting conductivity and maintaining performance at elevated temperatures. ui.ac.id In the stabilization of poly(vinyl chloride) (PVC), a novel thermal stabilizer, lanthanum sulfadiazine, was synthesized from lanthanum nitrate and sulfadiazine, demonstrating its potential to improve the thermal stability of the polymer. researchgate.net
In the realm of ceramics and advanced materials, this compound is a key precursor. It is used in the synthesis of lanthanide zirconates, which are known for their excellent thermal stability and conductivity. researchgate.net For example, Nd-substituted lanthanum zirconates (La₂₋ₓNdₓZr₂O₇) synthesized from nitrate precursors exhibit a cubic pyrochlore (B1171951) structure and show tunable structural and electrical properties. researchgate.net Lanthanum nitrate is also used to prepare composite materials like lanthanum scandate and lanthanum chromite for potential use in solid oxide fuel cells. orscience.ru
Furthermore, lanthanum-based nanocomposites are being developed for specific applications. A dual-phase La₀.₉MnO₃-LaFeO₃ nanocomposite, synthesized using nitrate precursors via the Pechini method, is being investigated for its electrocatalytic activity in the hydrogen evolution reaction (HER), a key process for sustainable energy. mdpi.com
Table 2: Properties of this compound-Containing Composite Materials
| Composite System | Matrix/Components | Role of Lanthanum Nitrate | Enhanced Property |
| Solid Polymer Electrolyte | Corn Starch, Graphene Oxide | Dopant salt | Ionic conductivity, amorphous nature. ui.ac.id |
| PVC Stabilizer | Poly(vinyl chloride) | Precursor for Lanthanum sulfadiazine | Thermal stability. researchgate.net |
| Pyrochlore Ceramics | Zirconium | Precursor for La₂₋ₓNdₓZr₂O₇ | Tunable structural and ferroelectric properties. researchgate.net |
| Perovskite Nanocomposite | Iron, Manganese | Precursor for La₀.₉MnO₃-LaFeO₃ | Electrocatalytic activity for HER. mdpi.com |
| Tris(thiourea)this compound | Thiourea | Component of the crystal | High thermal stability, nonlinear optical properties. scirp.org |
Advanced Computational Modeling for Predictive Material Design
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design and discovery of new materials based on this compound. researchgate.net These methods allow for the prediction of structures, properties, and reactivity, guiding experimental efforts and providing fundamental insights that are often difficult to obtain through experiments alone.
Computational studies are crucial for understanding the complex coordination chemistry of lanthanum(III) in different environments. DFT calculations have been used to model the hydration effects on lanthanide nitrate complexes, revealing the existence of different isomers of [Ln(NO₃)₃(H₂O)n] (where n=3, 4). researchgate.net These models help to explain discrepancies between gas-phase calculations and experimental data from X-ray diffraction and EXAFS studies by accounting for the influence of hydrogen bonding in condensed phases. researchgate.net Molecular dynamics (MD) simulations have also been employed to investigate the coordination of lanthanum(III) ions in non-aqueous solvents and ionic liquid mixtures, providing detailed pictures of the first solvation shell and ligand exchange dynamics. acs.orgacs.org
In the context of materials design, DFT is used to predict the electronic and structural properties of novel coordination polymers and MOFs. For example, theoretical calculations complemented experimental work on a lanthanum(III) complex with a di(2-picolyl)amine-based ligand, helping to confirm the stable complex formation and understand its spectroscopic properties. unimi.it Similarly, computational modeling can elucidate the binding of lanthanum with various ligands, which is critical for applications in separations chemistry. researchgate.net
Furthermore, computational approaches are being integrated with machine learning (ML) to create predictive workflows for material properties. This strategy is being explored to predict the stability constants of lanthanide and actinide complexes, which is vital for designing selective separation agents. researchgate.net By training ML algorithms on data generated from DFT calculations, researchers aim to develop tools that can rapidly screen potential ligands and predict their effectiveness, significantly speeding up the materials discovery cycle. researchgate.net
Mechanistic Investigations of Biological Interactions for Targeted Biomedical Applications
While avoiding clinical aspects, fundamental research into the mechanistic interactions of this compound with biological systems is a burgeoning field with potential for future biomedical applications. These studies focus on understanding how lanthanum ions interact with proteins, nucleic acids, and cell membranes at a molecular level.
Lanthanum's ability to interact with phosphate groups is a key aspect of its biological activity. sci-hub.stresearchgate.net This has led to investigations into its potential as a phosphate binder. sci-hub.st Mechanistic studies at the cellular level explore how lanthanum compounds influence processes like the differentiation of bone marrow stromal cells, which could provide insights for bone-related therapies.
The interaction of lanthanum complexes with DNA is another area of intense investigation. Researchers are designing lanthanum(III) complexes with specific ligands to achieve targeted binding to different DNA structures, such as G-quadruplexes (G4). acs.orgglobalresearchonline.net For example, a mononuclear lanthanum(III) complex with a hexaaza macrocyclic ligand was found to selectively stabilize the hybrid-type G4 structure of human telomeric DNA, suggesting its potential as a tool for studying or targeting specific DNA conformations relevant to disease. acs.org The binding modes, which can include intercalation or groove binding, are studied using various spectroscopic techniques and gel electrophoresis. globalresearchonline.net
Furthermore, the neurotoxic effects of lanthanum are being studied using model organisms like Caenorhabditis elegans. nih.gov Research has shown that this compound exposure can cause neuronal damage and behavioral defects by affecting neurotransmitter systems and inducing oxidative stress. nih.gov These fundamental mechanistic studies are crucial for understanding the broader environmental and health implications of rare earth elements. researchgate.netnih.gov
Future work in this area will likely focus on designing lanthanum complexes with high specificity for particular biological targets, such as specific enzymes or DNA sequences, for potential use in diagnostics or as research probes. researchgate.netglobalresearchonline.net
Q & A
Q. What are the standard laboratory methods for synthesizing lanthanum(III) nitrate from lanthanum oxide?
this compound is typically synthesized by dissolving La₂O₃ in nitric acid. A common protocol involves adding a 1:3 nitric acid solution to La₂O₃ under slow heating in a fume hood until complete dissolution, followed by dilution with distilled water to achieve the desired concentration . This method ensures high purity by avoiding contamination from aggressive reagents. Post-synthesis, crystallization at controlled temperatures yields the hexahydrate form (La(NO₃)₃·6H₂O).
Q. What are the critical physicochemical properties of this compound hexahydrate relevant to experimental design?
Key properties include:
- Solubility : ≥100 mg/mL in water at 20°C .
- Thermal stability : Decomposes at 499°C to La₂O₃, NO, and O₂ .
- Hygroscopicity : Readily absorbs moisture, requiring anhydrous storage .
- Oxidizing nature : Classified as a Class 5.1 oxidizer, necessitating segregation from combustible materials .
Q. What safety protocols are essential for handling this compound in aqueous solutions?
- Use fume hoods to avoid inhalation of nitric acid vapors during synthesis .
- Store away from organic materials due to its oxidizing properties; incompatible with reducing agents .
- Wear PPE (gloves, goggles) to prevent skin/eye contact, as it may cause irritation .
Advanced Research Questions
Q. How do nitrate ligands coordinate with La(III) in aqueous solutions, and what analytical methods validate these interactions?
Nitrate acts as a tridentate ligand in La(III) complexes, evidenced by a polarized Raman band at 1475 cm⁻¹ and infrared spectral shifts. Ion-selective electrode measurements confirm two dominant complexes with La:NO₃⁻ ratios of 1:1 (formation constant: 30.0 ± 4.0 at 25°C) and 1:3. Polarography further reveals catalytic nitrate reduction pathways involving intermediate nitratolanthanum(III) species .
Q. How can researchers resolve contradictions in solubility data for this compound across different studies?
Discrepancies often arise from variations in hydration states or impurities. The IUPAC Solubility Data Series recommends:
- Critical evaluation : Exclude studies with unverified purity (e.g., trace metal content >2000 ppm) .
- Statistical weighting : Use weighted averages and standard deviations for compiled datasets (e.g., solubility in water at 25°C: 134 g/100 mL ± 5%) .
Q. What experimental parameters are critical when designing catalytic studies using this compound in nanomaterials synthesis?
- Precursor concentration : Higher La³⁺ concentrations (>0.1 M) favor nanoparticle aggregation; optimize via titration .
- Temperature control : Thermal decomposition above 150°C alters La-O bonding, affecting catalytic activity in perovskite oxides .
- Characterization : Pair XRD with TEM to confirm crystallinity and morphology, and FTIR to monitor nitrate ligand retention .
Q. How can fluorescence titration and computational modeling elucidate the coordination chemistry of La(III)-organic complexes?
Fluorescence quenching studies with ligands like di(2-picolyl)amine reveal binding stoichiometry (e.g., 1:1 La:ligand) and stability constants. Density functional theory (DFT) simulations complement experimental data by predicting bond angles and electron density distribution in triazolyl-functionalized complexes .
Methodological Guidance
- Handling hygroscopicity : Store in desiccators with silica gel; pre-dry samples at 40°C before gravimetric analysis .
- Spectroscopic calibration : Use La(NO₃)₃·6H₂O Raman bands at 740 cm⁻¹ (symmetric NO₃⁻ stretch) and 1045 cm⁻¹ (asymmetric stretch) as internal standards .
- Data validation : Cross-reference solubility measurements with IUPAC’s critically assessed datasets to minimize systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
